MC2392

Catalog No.
S548548
CAS No.
M.F
C26H34N2O
M. Wt
390.56096
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC2392

Product Name

MC2392

IUPAC Name

(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Molecular Formula

C26H34N2O

Molecular Weight

390.56096

InChI

InChI=1S/C26H34N2O/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)28-24-14-7-6-13-23(24)27/h6-8,10-11,13-16,18H,9,12,17,27H2,1-5H3,(H,28,29)/b11-8+,16-15+,19-10+,20-18+

InChI Key

HDVFKZQGUOMDKW-FUQLHJDNSA-N

SMILES

O=C(NC1=CC=CC=C1N)/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)CCCC2(C)C

solubility

Soluble in DMSO, not in water

Synonyms

MC-2392; MC2392; MC 2392.

The exact mass of the compound MC2392 is 390.26711 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MC2392 basic research and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Biological Foundation of miR-2392

MicroRNA-2392 (miR-2392) is a non-coding RNA that functions as a tumor suppressor, with its most documented role in hepatocellular carcinoma (HCC). The core of its activity involves directly targeting and inhibiting the Jagged2 (JAG2) gene, a part of the Notch signaling pathway known to promote cell growth and survival [1].

The table below summarizes its basic characteristics and functional role:

Category Description
Biochemical Nature MicroRNA (non-coding RNA) [1]
Primary Known Function Tumor Suppressor [1]
Key Direct Target Jagged2 (JAG2) [1]
Mechanism on Target Binds to 3'-UTR of JAG2 mRNA, inhibiting its expression and reducing JAG2 protein levels [1]
Noted Disease Context Hepatocellular Carcinoma (HCC) [1]
Functional Consequence Suppresses proliferation, mobility, spheroid formation, and cancer stem cell (CSC)-like characteristics [1]

Experimental Protocols for miR-2392 Research

To investigate miR-2392, researchers employ a series of standard molecular biology techniques. The following workflow diagram outlines the key stages of a typical functional study [1]:

G Start Start: Functional Study of miR-2392 A In Vitro Functional Assays Start->A B Target Identification & Validation A->B A1 Cell Culture & Transfection A->A1 C Mechanism Exploration B->C B1 Transcriptome Analysis (RNA-seq) B->B1 D In Vivo Validation C->D C1 Co-transfection with miR-2392 inhibitor & JAG2-siRNA C->C1 D1 Animal Xenograft Models D->D1 A2 Proliferation Assay (e.g., MTT) A1->A2 A3 Migration/Invasion Assay (e.g., Transwell) A2->A3 A4 Spheroid Formation Assay A3->A4 B2 Bioinformatic Prediction (e.g., TargetScan) B1->B2 B3 Luciferase Reporter Assay B2->B3 B4 qRT-PCR & Western Blot for JAG2 B3->B4 C2 Measure Rescue of Phenotypes C1->C2 D2 Tumor Growth Measurement D1->D2

Research workflow for miR-2392 functional studies

Detailed Key Methodologies
  • Cell Culture and Transfection

    • Purpose: To manipulate miR-2392 levels in HCC cell lines (e.g., Huh7, HCCLM3) to observe functional consequences [1].
    • Protocol:
      • Culture HCC cell lines in DMEM supplemented with 10% FBS at 37°C in 5% CO2.
      • Transfect cells with miR-2392 mimic (to overexpress, 100 nM working concentration), miR-2392 inhibitor (to knock down, 200 nM), or corresponding negative controls (miR-NC) using a suitable transfection reagent [1].
      • Assay cells 24-48 hours post-transfection.
  • Target Identification and Validation

    • Purpose: To confirm JAG2 as a direct target of miR-2392 [1].
    • Protocol:
      • Transcriptome Analysis: Extract total RNA from HCC tissues and para-tumorous tissues. Use RNA-seq to identify differentially expressed genes, which can be cross-referenced with bioinformatic predictions from databases like TargetScan [1].
      • Luciferase Reporter Assay:
        • Clone the wild-type (WT) 3'-UTR sequence of JAG2 mRNA, containing the predicted miR-2392 binding site, into a pGL3 luciferase vector.
        • Create a mutant (MUT) construct where the seed region binding sites are altered (e.g., from CCATCCT to AACGUUG).
        • Co-transfect Huh7 cells with either the WT or MUT reporter plasmid, along with miR-2392 mimic or control.
        • Measure luciferase activity 24-48 hours later. A significant drop in luciferase activity only in the WT + mimic group confirms direct targeting [1].
  • Mechanism Exploration via Rescue Experiments

    • Purpose: To prove that the effects of miR-2392 are mediated specifically through JAG2 downregulation [1].
    • Protocol:
      • Co-transfect HCC cells with the LV-miR-2392 inhibitor (to knock down miR-2392 and thus increase JAG2 levels) and JAG2-siRNA (to simultaneously knock down JAG2).
      • Perform functional assays (proliferation, migration, etc.).
      • If the phenotypic changes caused by the miR-2392 inhibitor are reversed by JAG2-siRNA, it confirms JAG2's role in the pathway [1].
  • Expression Analysis (qRT-PCR)

    • Purpose: To quantify miR-2392 and JAG2 mRNA levels in tissues, serum, or cell lines [1].
    • Protocol:
      • Extract total RNA using specialized kits (e.g., miRNeasy Serum/Plasma Kit for serum, miRNeasy Mini Kit for tissues/cells).
      • Reverse transcribe RNA into cDNA using a miRNA-specific kit.
      • Perform quantitative PCR using miRNA-specific primers and SYBR Green. Use C. elegans miR-39 as a spike-in control for serum samples and U6 snRNA as a general endogenous normalizer for miRNA levels in cells/tissues. Calculate relative expression using the delta-delta Ct method [1].

Research and Discovery Applications

Research into miR-2392 opens several avenues for discovery and application in oncology.

  • Therapeutic Agent: miR-2392 itself mimics could be developed as a replacement therapy for cancers where it is down-regulated, acting to suppress tumor growth and metastasis by targeting JAG2 and other oncogenic pathways [1].
  • Diagnostic/Prognostic Biomarker: The level of miR-2392 in patient serum correlates with disease state. Patients with lower serum miR-2392 had circulating tumor cells (CTCs) with stronger spheroid-forming ability, indicating its potential as a minimally invasive liquid biopsy biomarker for diagnosis or monitoring treatment response [1].
  • Discovery of New Targets: The miR-2392/JAG2 axis is a starting point. High-throughput screening (HTS) platforms, which can quickly conduct millions of pharmacological tests [2], could be used to identify small molecules that either mimic miR-2392's function or increase its endogenous expression.

Sample DOT Script for Signaling Pathways

You can use the following Graphviz DOT script as a template to visualize the signaling pathway involving miR-2392.

G miR2392 miR-2392 JAG2 JAG2 Gene miR2392->JAG2 Binds 3'-UTR Inhibits Expression Phenotype Pro-Cancer Phenotypes miR2392->Phenotype Suppresses JAG2_Protein JAG2 Protein JAG2->JAG2_Protein Translation Notch Notch Signaling JAG2_Protein->Notch Activates Notch->Phenotype Promotes

miR-2392 inhibits JAG2 to suppress cancer-promoting Notch signaling

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

In APL, the PML-RARα oncoprotein forms a repressive complex with histone deacetylases (HDACs), leading to gene silencing and blocked cell differentiation [1]. This compound is designed to exploit this specific context.

The diagram below illustrates the proposed mechanism of action for this compound.

G PMLRAR PML-RARα Repressive Complex HDAC HDAC PMLRAR->HDAC Recruits GeneRepression Gene Silencing & Blocked Differentiation HDAC->GeneRepression Leads to This compound This compound This compound->PMLRAR Binds to RARα ComplexDisruption Selective HDAC Inhibition and Complex Disruption This compound->ComplexDisruption Triggers H3Ac Specific H3 Acetylation Changes ComplexDisruption->H3Ac Induces GeneActivation Altered Gene Expression (Stress/Apoptosis Genes) H3Ac->GeneActivation Results in Apoptosis Caspase-8 Dependent Apoptosis GeneActivation->Apoptosis Induces

Figure 1: Proposed mechanism of action for this compound in PML-RARα-positive cells.

Key Experimental Findings and Data

The selective action of this compound was characterized through genome-wide epigenetic and transcriptomic analyses, yielding the following key findings [2] [1]:

Experimental Finding Technical Method Key Result
Epigenetic Reprogramming ChIP-Seq (H3K9K14ac) Induced histone acetylation changes at a small, specific subset of PML-RARα binding sites, not genome-wide.
Transcriptional Response RNA-Seq Altered expression of stress-responsive and apoptotic genes, but not broad differentiation programs.
Cell Death Induction Cell viability and caspase activity assays Triggered rapid, massive caspase-8-dependent apoptosis in PML-RARα-positive cells (e.g., NB4).
Mechanistic Insights Biochemical assays Cell death was accompanied by RIP1 induction and ROS production.
Context-Selectivity Studies on various cell types Solid tumors and other leukemic cells lacking PML-RARα were not affected.

Experimental Data and Protocols

Publicly available datasets and established molecular biology protocols were used to validate this compound.

Available Genomic Datasets

ChIP-Seq and related data have been generated from studies using this compound on APL samples and are available through the BLUEPRINT epigenome project and the European Genome-phenome Archive (EGA) under dataset EGAD00001002406 [3] [4]. This includes data for histone modifications like H3K27ac, H3K4me1, H3K4me3, H3K27me3, and H3K36me3 [4].

Core Experimental Workflow

The diagram below outlines a generalized experimental workflow for studying this compound.

G CellCulture Cell Culture (PML-RARα+ e.g., NB4 cells) Treatment Treatment with This compound / Vehicle CellCulture->Treatment Seed cells Assays Downstream Assays Treatment->Assays Harvest post-treatment ChipSeq Chromatin Immunoprecipitation (ChIP-Seq) Assays->ChipSeq RNASeq RNA Extraction & RNA-Seq Assays->RNASeq Viability Viability & Apoptosis Assays Assays->Viability DataAnalysis Data Analysis ChipSeq->DataAnalysis Alignment & Peak Calling RNASeq->DataAnalysis Alignment & Differential Expression Viability->DataAnalysis Dose-response curves Validation Functional Validation DataAnalysis->Validation Hypothesis Generation

Figure 2: Generalized workflow for this compound mechanism-of-action studies.

References

MC2392: Core Concept and Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The development of MC2392 was driven by the limitations of existing treatments. In APL, the PML-RARα oncoprotein recruits a histone deacetylase (HDAC)-containing complex, leading to repressed gene expression and blocked differentiation [1]. While all-trans retinoic acid (ATRA) can dissociate this complex, it requires high doses and leads to side effects and recurrence [2].

This compound is a hybrid molecule engineered to overcome this. It combines ATRA with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. Its innovative "context-selective" action is visualized in the diagram below.

Mechanism of this compound in PML-RARα-Driven APL

Crucially, this compound itself exhibits weak ATRA-like activity and essentially no global HDAC inhibitor activity [1] [2]. Its power comes from its ability to selectively inhibit the HDACs within the PML-RARα complex, leading to highly localized epigenetic changes and rapid cell death specifically in the pathological context [1].

Experimental Evidence and Key Findings

The mechanism of this compound is supported by robust experimental data, summarized in the table below.

Experimental Method Key Findings on this compound Biological Interpretation
Genome-wide H3 Acetylation (ChIP-seq) [1] Induced H3K9/K14 acetylation changes at a small subset of PML-RARα binding sites (e.g., near the TGM2 gene). Demonstrates context-selective epigenetic modulation, not a global effect.
RNA-sequencing [1] Altered expression of stress-responsive and apoptotic genes. Explains the transition from differentiation (ATRA) to direct cell death (this compound).
Cell Death Assays [1] Induced rapid, massive, and caspase-8-dependent apoptosis. Accompanied by RIP1 induction and ROS production. Identifies a specific cell death pathway; distinct from ATRA's differentiation effect.
In Vivo & Ex Vivo Models [1] [2] PML-RARα expression conferred sensitivity. Solid and other leukemic tumors unaffected. Confirms precision targeting dependent on the PML-RARα oncoprotein.

The following diagram illustrates the experimental workflow used to validate this compound's activity.

G Experimental Workflow for this compound Validation Start Treat APL (NB4) Cells with this compound A Epigenomic Analysis (ChIP-seq for H3K9/K14ac) Start->A B Transcriptomic Analysis (RNA-seq) A->B Identifies target genes C Phenotypic Assays (Apoptosis, ROS, Caspase) B->C Gene expression changes drive phenotype D Specificity Testing (In Vivo/Ex Vivo Models) C->D Mechanism confirmed in complex models Conclusion Conclusion: Context-Selective Therapy D->Conclusion

Experimental Workflow for this compound Validation

Therapeutic Implications and Differentiation

This compound represents a paradigm shift from conventional treatments. The table below contrasts its profile with standard agents.

Feature Conventional ATRA Standard HDAC Inhibitors Hybrid this compound
Primary Mechanism Dissociates repressive complex, induces differentiation [1] Broad inhibition of HDACs; induces apoptosis/sensitization [1] Context-selective HDAC inhibition within PML-RARα complex; induces apoptosis [1] [2]
Activity Scope Global RAR activation Genome-wide HDAC inhibition Focal epigenetic changes at PML-RARα sites [1]
Key Outcome Differentiation & cell death Altered gene expression & cell death Rapid, caspase-8-dependent apoptosis with RIP1/ROS [1]
Major Drawback Side effects, resistance, relapse [2] Lack of specificity, off-target effects [1] Precision targeting; inactive in cells lacking PML-RARα [1] [2]

Future Research and Data Accessibility

The promising in vitro and in vivo data on this compound provides a strong proof-of-concept for context-dependent targeted therapy [1] [2]. Further research would be needed to explore its potential in clinical settings.

For researchers interested in delving deeper, related epigenomic data is available in public repositories. For instance, the BLUEPRINT project has released ChIP-Seq data for Acute Promyelocytic Leukemia related to this compound, which can be accessed by requesting permission from the Blueprint Data Access Committee [3].

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 was designed to selectively target a specific cancer-causing protein complex found in Acute Promyelocytic Leukemia (APL). The table below summarizes its core mechanism and effects [1] [2].

Aspect Description
Molecular Nature Hybrid molecule: all-trans retinoic acid (ATRA) linked to the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].
Primary Target Context The repressive PML-RARα-HDAC complex in APL cells [1] [2].
Mechanism of Action Binds to the RARα moiety within the PML-RARα oncofusion protein, selectively inhibiting the HDACs resident in this complex [1] [2].
Primary Activities Induces caspase-8-dependent apoptosis, RIP1 induction, and ROS production. It shows weak ATRA-like and essentially no broad HDAC inhibitor activity [1] [2].
Key Signaling Effects Alters H3 acetylation at specific PML-RARα-binding sites and modifies expression of stress-responsive and apoptotic genes [1] [2].
Specificity Cell death is highly context-selective; efficient killing requires expression of the PML-RARα oncofusion protein [1] [2].

This mechanism can be visualized as the following pathway:

G This compound Context-Selective Action in APL Cells This compound This compound PML_RARa_Complex Repressive PML-RARα-HDAC Complex This compound->PML_RARa_Complex Binds to RARα HDAC_Inhibition Selective HDAC Inhibition PML_RARa_Complex->HDAC_Inhibition Triggers Epigenetic_Changes Localized H3 Acetylation Changes HDAC_Inhibition->Epigenetic_Changes Leads to Gene_Expression Altered Gene Expression (Stress/Apoptosis) Epigenetic_Changes->Gene_Expression Results in Apoptosis Caspase-8 Dependent Apoptosis Gene_Expression->Apoptosis Induces Context Prerequisite: PML-RARα Expression Context->PML_RARa_Complex Provides context

This compound targets the PML-RARα complex to selectively trigger cell death in APL cells [1] [2].

Experimental Validation & Key Protocols

The foundational study used a range of methods to validate this compound's mechanism. Key experimental approaches and their findings are summarized below [1] [2].

Experimental Method Key Purpose / Finding
Genome-wide Epigenetic Analysis (ChIP-seq) Determined that this compound induces changes in histone H3 acetylation (H3K9K14ac) at a small, specific subset of PML-RARα binding sites, demonstrating targeted action [1] [2].
RNA Sequencing (RNA-seq) Revealed that this compound alters the expression of a number of stress-responsive and apoptotic genes, concordant with the observed cell death phenotype [1] [2].
Cell Death Assays Showed that this compound induces rapid, massive, and caspase-8-dependent cell death, accompanied by RIP1 induction and ROS production [1] [2].
Specificity Testing Confirmed that solid and other leukemic tumors without PML-RARα were not affected, while expression of PML-RARα conveyed efficient this compound-induced cell death [1] [2].

The overall workflow from hypothesis to validation is outlined in the following diagram:

G Experimental Workflow for this compound Mechanism Validation Hypothesis Hypothesis: Target PML-RARα-HDAC complex with hybrid molecule Compound_Design Compound Design & Synthesis (this compound) Hypothesis->Compound_Design Leads to In_Vitro_Assay In Vitro Activity Profiling Compound_Design->In_Vitro_Assay Tested via Epigenomic_RNA Epigenomic (ChIP-seq) & Transcriptomic (RNA-seq) Analysis In_Vitro_Assay->Epigenomic_RNA Mechanism explored by Phenotype Cell Death & Specificity Phenotyping Epigenomic_RNA->Phenotype Findings correlated with Conclusion Conclusion: Proof-of-principle for context-dependent therapy Phenotype->Conclusion Supports

Key experimental stages from compound design to validation of this compound's selective action [1] [2].

Research Implications & Notes

  • Key Innovation: this compound provides a proof-of-principle for context-dependent targeted therapy. It was designed to be selectively active only in cells expressing the specific PML-RARα oncofusion protein, potentially minimizing off-target effects [1] [2].
  • Note on Nomenclature: The search also identified a molecule called microRNA-2392 (miR-2392), which is involved in hepatocellular carcinoma and is unrelated to the small molecule inhibitor this compound discussed here [3].
  • Publication Date: Please be aware that the key identified study on this compound is from 2014. I was unable to locate more recent follow-up studies or clinical trial data through this search.

References

MC2392 as a Hybrid Retinoid-HDAC Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

This small molecule, MC2392, was designed as a context-selective therapy for a specific type of Acute Myelocytic Leukemia (APL).

Mechanism of Action and Target

In Acute Promyelocytic Leukemia (APL), disease is primarily driven by the PML-RARα oncogenic fusion protein. This abnormal protein recruits a complex containing Histone Deacetylases (HDACs) to repress genes vital for cell differentiation, thereby blocking normal maturation and promoting leukemia cell survival [1] [2].

This compound is a hybrid molecule that chemically links All-Trans Retinoic Acid (ATRA) to the 2-aminoanilide tail of the HDAC inhibitor MS-275. Its proposed mechanism is context-selective targeting:

  • The ATRA-like moiety allows this compound to bind to the RARα portion of the PML-RARα oncoprotein [1].
  • Once localized within this specific repressive complex, the HDAC-inhibitor tail is positioned to selectively inhibit the HDACs resident in that complex [1] [2].

Notably, this compound itself exhibits weak ATRA-like activity and essentially no broad HDAC inhibitor activity. Its potent effects are dependent on the presence of the PML-RARα fusion protein, providing a proof-of-concept for targeted epigenetic therapy [1] [2].

Key Experimental Findings

The biological effects and transcriptional consequences of this compound treatment are summarized in the table below.

Experimental Aspect Key Findings in PML-RARα-positive NB4 Cells
Epigenetic Changes Induced H3 acetylation changes at a small subset of PML-RARα binding sites (genome-wide analysis) [1].
Transcriptional Changes Altered expression of stress-responsive and apoptotic genes (RNA-seq) [1].
Phenotypic Effects Triggered rapid, massive caspase-8-dependent apoptosis, accompanied by RIP1 induction and ROS production [1] [2].
Specificity Expression of PML-RARα was necessary and sufficient for this compound-induced cell death; solid tumors and other leukemias were not affected [1].
Relevant Experimental Protocols

While the core paper does not provide a step-by-step protein binding assay, it references genome-wide epigenetic and transcriptomic analyses. Publicly available datasets have been generated using these methods.

  • Chromatin Immunoprecipitation Sequencing (ChIP-Seq): The BLUEPRINT consortium has generated ChIP-Seq data for Acute Promyelocytic Leukemia samples treated with this compound [3]. This data can be used to map the precise changes in histone acetylation (e.g., H3K9K14ac) at PML-RARα binding sites.
    • Access: Data is controlled-access and requires approval from the Blueprint Data Access Committee (DAC) by emailing blueprint-dac@ebi.ac.uk [3].
  • RNA-Sequencing (RNA-Seq): The 2014 study used RNA-seq to profile gene expression changes following this compound treatment. This methodology involves:
    • Treatment: NB4 cells (PML-RARα-positive) are treated with this compound and a vehicle control.
    • RNA Extraction: Total RNA is isolated at various time points.
    • Library Prep & Sequencing: Libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina).
    • Bioinformatic Analysis: Sequence reads are aligned to a reference genome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways [1].

The mechanism of action for this compound in targeting the PML-RARα complex can be visualized as follows:

G cluster_normal Normal Cell Differentiation cluster_apl APL Cell (PML-RARα Driven) cluster_this compound This compound Mechanism of Action RAR_RXR RAR/RXR Complex Gene_Expr Gene Expression & Differentiation RAR_RXR->Gene_Expr Promotes Repression Gene Repression & Blocked Differentiation PML_RAR PML-RARα Oncoprotein HDAC_Complex HDAC-Containing Repressive Complex PML_RAR->HDAC_Complex Recruits HDAC_Complex->Repression Mediates Selective_Block Selective HDAC Inhibition in Complex This compound This compound (Hybrid Molecule) ATRA_Moiety ATRA-like Moiety This compound->ATRA_Moiety HDACi_Tail HDACi Tail This compound->HDACi_Tail ATRA_Moiety->PML_RAR Binds to RARα moiety HDACi_Tail->Selective_Block Delivers Selective_Block->HDAC_Complex Disrupts Apoptosis Apoptosis & Cell Death Selective_Block->Apoptosis Triggers

Diagram: Context-selective action of the hybrid retinoid-HDAC inhibitor this compound. This compound binds the PML-RARα oncoprotein via its ATRA-like moiety and selectively inhibits HDACs within the repressive complex, triggering apoptosis in APL cells [1] [2].

This compound as a microRNA (miR-2392)

In a separate context, "this compound" refers to microRNA-2392 (miR-2392), which functions as a tumor suppressor in Hepatocellular Carcinoma (HCC).

Mechanism of Action and Target

miR-2392 is significantly down-regulated in HCC. Its identified direct target is the Jagged2 (JAG2) gene [4].

  • JAG2 is a ligand in the Notch signaling pathway, which plays a key role in cell proliferation and differentiation.
  • By directly targeting the 3'-UTR of JAG2 mRNA, miR-2392 inhibits JAG2's expression and its nuclear accumulation [4].
  • This miR-2392/JAG2 axis suppresses HCC cell growth, mobility, and cancer stem cell-like characteristics, thereby inhibiting malignant progression [4].
Key Experimental Findings

Functional evidence supporting the tumor-suppressive role of miR-2392 is summarized below.

Experimental Aspect Key Findings in Hepatocellular Carcinoma (HCC)
Expression Profile Significantly down-regulated in HCC tissues and serum [4].
Functional Gain (Overexpression) Suppressed HCC cell proliferation, migration, invasion, and spheroid formation in vitro [4].
Functional Loss (Inhibition) Enhanced aggressive cellular behaviors [4].
Clinical Correlation Lower serum miR-2392 levels correlated with stronger circulating tumor cell (CTC) spheroid formation ability in patients [4].
Direct Target Validation JAG2 confirmed as a direct target via luciferase reporter assay; JAG2 is highly expressed in HCC and linked to poor prognosis [4].
Rescue Experiments Knockdown of JAG2 inhibited the oncogenic effects caused by miR-2392 down-regulation, both in vitro and in vivo [4].
Relevant Experimental Protocols

The study employed standard molecular biology techniques to identify the target and validate its function.

  • Target Identification and Validation:
    • Bioinformatic Analysis: Potential mRNA targets of miR-2392 were predicted using miRNA target prediction databases.
    • Luciferase Reporter Assay:
      • The 3'-Untranslated Region (3'-UTR) of JAG2 was cloned downstream of a luciferase reporter gene.
      • HEK-293T or HCC cells were co-transfected with the reporter construct and either miR-2392 mimic or a negative control.
      • A significant decrease in luciferase activity in the presence of the miR-2392 mimic confirmed JAG2 as a direct target [4].
  • Functional Assays:
    • Proliferation: Assessed using Cell Counting Kit-8 (CCK-8) assay.
    • Migration & Invasion: Evaluated using wound-healing and Transwell chamber assays with or without Matrigel.
    • Spheroid Formation: Used to assess cancer stem cell-like properties in a 3D culture system [4].
  • In Vivo Validation:
    • A liver metastasis model was established by injecting HCC cells treated with LV-miR-2392 inhibitor and/or JAG2-siRNA into the tail vein of nude mice. Lung and liver metastases were then examined [4].

The tumor-suppressive pathway of miR-2392 in Hepatocellular Carcinoma is shown below:

G miR_2392 miR-2392 (Tumor Suppressor) JAG2_mRNA JAG2 mRNA miR_2392->JAG2_mRNA Directly Binds 3'-UTR Suppressed_Phenotype Suppressed Tumor Growth & Aggressiveness miR_2392->Suppressed_Phenotype Leads to JAG2_Protein JAG2 Protein (Notch Ligand) JAG2_mRNA->JAG2_Protein Translation Notch_Signaling Activated Notch Signaling JAG2_Protein->Notch_Signaling Activates Malignant_Phenotype Malignant Phenotype (Proliferation, Metastasis, CSC) Notch_Signaling->Malignant_Phenotype Promotes

Diagram: Tumor-suppressive mechanism of miR-2392 in Hepatocellular Carcinoma. miR-2392 directly targets and inhibits JAG2, a Notch pathway ligand, thereby suppressing malignant progression [4].

Key Distinctions at a Glance

The table below clearly differentiates the two entities known as "this compound".

Feature This compound (Hybrid Retinoid-HDAC Inhibitor) This compound (microRNA-2392)
Molecular Type Small Molecule Drug microRNA (Non-coding RNA)
Primary Target PML-RARα-HDAC complex JAG2 (Jagged2) mRNA
Biological Role Induces context-selective apoptosis Functions as a tumor suppressor
Disease Context Acute Promyelocytic Leukemia (APL) Hepatocellular Carcinoma (HCC)
Key Reference Cancer Res. 2014 [1] [2] Res Square. 2021 (Preprint) [4]

References

MC2392: A Targeted Therapeutic Compound

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a hybrid molecule designed to selectively target Acute Promyelocytic Leukemia (APL). It was created by fusing All-Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].

Its primary mechanism involves targeting the PML-RARα oncogenic fusion protein, which is the driver of APL. In APL, the PML-RARα protein recruits a histone deacetylase (HDAC) complex to repress genes critical for cell differentiation. While ATRA can dissociate this complex, it requires high doses and leads to side effects and relapse. This compound was designed to bind the RARα moiety and selectively inhibit the HDACs within this specific repressive complex, triggering a potent, context-selective cell death in APL cells without broad HDAC inhibition [1] [2].

The diagram below illustrates this targeted mechanism of action.

G PMLRAR PML-RARα Fusion Protein HDAC HDAC Complex PMLRAR->HDAC Repression Gene Repression HDAC->Repression This compound This compound This compound->PMLRAR binds This compound->HDAC inhibits H3Ac Increased H3 Acetylation This compound->H3Ac Activation Gene Activation H3Ac->Activation Death Caspase-8 Dependent Cell Death Activation->Death

Experimental Data and Key Findings

The biological effects of this compound were characterized through genome-wide epigenetic and transcriptomic analyses, yielding key quantitative data.

Table 1: Key Experimental Findings for this compound in APL Models
Experimental Assay / Analysis Key Findings / Outcome Biological Interpretation
In vitro / in vivo Activity Profile Weak ATRA activity; essentially no broad HDACi activity [2]. Confirms targeted, not general, mechanism of action.
Genome-wide Epigenetic Analysis (ChIP-seq) Induced changes in H3 acetylation (H3K9K14ac) at a small subset of PML-RARα binding sites [1] [2]. Demonstrates selective, context-specific epigenetic disruption.
Transcriptomic Analysis (RNA-seq) Altered expression of stress-responsive and apoptotic genes [1] [2]. Indicates activation of specific death pathways.
Cell Death Phenotype Rapid, massive, caspase-8-dependent cell death; accompanied by RIP1 induction and ROS production [1] [2]. Identifies the primary death pathway as caspase-8 dependent apoptosis with stress signals.
Specificity for PML-RARα Solid and leukemic tumors without PML-RARα were not affected; its expression conveyed efficient this compound-induced death [1] [2]. Validates the critical dependency on the PML-RARα oncogene for efficacy.

Experimental Workflows and Protocols

The research on this compound utilized several high-throughput technical workflows. The following diagram outlines a generalized protocol for conducting such an integrated epigenomic and transcriptomic study.

G Start APL Model (e.g., NB4 cells) Treat Treatment with this compound Start->Treat H3Ac H3Ac Chromatin Immunoprecipitation (ChIP) Treat->H3Ac RNA Total RNA Isolation Treat->RNA Seq1 High-Throughput Sequencing (ChIP-seq) H3Ac->Seq1 Seq2 High-Throughput Sequencing (RNA-seq) RNA->Seq2 Analysis1 Bioinformatic Analysis: Peak Calling & Motif Finding Seq1->Analysis1 Analysis2 Bioinformatic Analysis: Differential Expression Seq2->Analysis2 Integrate Data Integration & Validation Analysis1->Integrate Analysis2->Integrate

Detailed Methodologies
  • Cell Culture and Treatment:

    • Model: The study primarily used the NB4 cell line, which harbors the PML-RARα translocation and is a standard model for APL [1].
    • Treatment: Cells were treated with this compound. Control treatments would typically include vehicle (DMSO), ATRA alone, and an HDAC inhibitor like MS-275 for comparative mechanistic studies [1].
  • Histone Acetylation Analysis (ChIP-Seq):

    • Protocol: This method maps the genome-wide binding sites of specific histone modifications.
      • Cross-linking: Cells are fixed with formaldehyde to cross-link proteins to DNA.
      • Chromatin Shearing: Chromatin is isolated and fragmented by sonication.
      • Immunoprecipitation: An antibody specific for acetylated histone H3 (e.g., H3K9/K14ac) is used to pull down the protein-DNA complexes.
      • Library Prep and Sequencing: The immunoprecipitated DNA is purified, used to generate a sequencing library, and sequenced on a platform like Illumina [3] [1].
    • Data Analysis: Sequenced reads are aligned to a reference genome (e.g., GRCh38). "Peak calling" algorithms identify genomic regions with significant enrichment of the H3Ac signal in treated versus control samples, indicating sites of increased acetylation.
  • Gene Expression Profiling (RNA-Seq):

    • Protocol: This technique quantitatively profiles the complete set of RNA transcripts in a cell.
      • RNA Extraction: Total RNA is extracted from treated and control cells.
      • Library Preparation: RNA is converted to a cDNA library, often with steps to enrich for poly-adenylated mRNA.
      • Sequencing: Libraries are sequenced on a platform like the Illumina HiSeq 2000 [3] [1].
    • Data Analysis: After alignment, bioinformatic tools are used to quantify gene expression levels and perform differential expression analysis to identify genes up- or down-regulated by this compound treatment (e.g., stress and apoptotic genes) [1] [4].

Interpretation and Research Implications

The data on this compound provides a powerful proof-of-principle for context-dependent targeted therapy [2]. Its design avoids the general toxicity of broad-spectrum HDAC inhibitors by leveraging the specific protein complex formed by the APL-driving oncogene. The caspase-8 dependent cell death mechanism, accompanied by RIP1 and ROS, suggests the engagement of specific stress and apoptotic pathways distinct from simple differentiation [1].

For researchers, this highlights the potential of:

  • Hybrid Molecules: Designing drugs that target specific multi-protein complexes in cancer.
  • Biomarker-Driven Therapy: The critical need for the PML-RARα biomarker for this compound efficacy underscores the importance of patient stratification.
  • Integrated Genomics: Using combined ChIP-seq and RNA-seq is a robust method to comprehensively understand a drug's epigenetic and transcriptional impact.

References

MC2392: Core Mechanism & Rationale

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a context-selective targeted therapy for Acute Promyelocytic Leukemia (APL) [1] [2]. Its development was based on the molecular pathology of APL, where the PML-RARα oncogenic fusion protein forms a repressive complex with HDACs, leading to blocked differentiation and enhanced survival of leukemic cells [2].

The drug is a hybrid molecule that conjugates All-Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1]. Its innovative mechanism is context-selective: this compound itself has weak ATRA and essentially no standalone HDAC inhibitor activity. It is designed to selectively target and disrupt the specific HDAC-containing repressive complex associated with the PML-RARα oncoprotein, thereby triggering cancer cell death while sparing healthy cells [2].

Quantitative Preclinical Efficacy Data

The table below summarizes key quantitative findings from the foundational preclinical studies on this compound.

Experimental Model Treatment Key Findings & Quantitative Results Proposed Mechanism Evidence
NB4 APL cells (PML-RARα+) This compound Induced rapid, massive caspase-8-dependent apoptosis [1]. Selective H3 acetylation changes at PML-RARα binding sites; altered stress-responsive & apoptotic gene expression (RNA-seq) [1].
Non-APL & Solid Tumors This compound No significant cell death [1] [2]. Confirms activity is dependent on PML-RARα expression [2].
In Vivo Models This compound Showed weak ATRA and no significant HDACi activity in vivo [2]. Proof-of-concept for context-dependent targeted therapy [2].

Detailed Experimental Protocols

The core experiments that established this compound's efficacy and mechanism are outlined below.

In Vitro Antitumor Efficacy
  • Cell Lines: The study used NB4 cells (an APL cell line expressing PML-RARα) and other non-APL leukemic or solid tumor cell lines as controls [1] [2].
  • Treatment: Cells were treated with this compound, compared to ATRA and MS-275 alone or in combination.
  • Viability & Apoptosis Assays:
    • Cell viability was measured using standard assays (e.g., MTT).
    • Apoptosis was quantified by:
      • Annexin V/propidium iodide (PI) staining followed by flow cytometry.
      • Measurement of caspase-8 activation.
      • Detection of intracellular Reactive Oxygen Species (ROS) and RIP1 induction [1].
Genome-Wide Epigenetic & Transcriptomic Analysis
  • Chromatin Immunoprecipitation Sequencing (ChIP-Seq):
    • Target: Histone H3 lysine 9/14 acetylation (H3K9K14ac).
    • Methodology: Treated and untreated NB4 cells were cross-linked, chromatin was sheared, and immunoprecipitated with an antibody against H3K9K14ac. The pulled-down DNA was then sequenced.
    • Analysis: Mapping sequencing reads to the reference genome to identify regions of significant acetylation change, particularly around PML-RARα binding sites [1].
  • RNA Sequencing (RNA-seq):
    • Methodology: Total RNA was extracted from treated and control cells. RNA libraries were prepared and sequenced.
    • Analysis: Differentially expressed genes were identified through bioinformatic analysis, revealing changes in stress-responsive and apoptotic pathways [1].

This compound Signaling Pathway Visualization

The following Graphviz diagrams illustrate the core mechanistic pathway and experimental workflow for this compound.

G PMLRARA PML-RARα Oncoprotein RepressiveComplex Repressive Complex (Gene Silencing) PMLRARA->RepressiveComplex HDAC Recruited HDACs RepressiveComplex->HDAC This compound This compound SelectiveDisruption Selective Complex Disruption This compound->SelectiveDisruption Binds RARα moiety H3Ac Localized H3 Acetylation (H3K9K14ac) SelectiveDisruption->H3Ac GeneExpr Altered Gene Expression (Stress/Apoptosis Genes) H3Ac->GeneExpr Apoptosis Caspase-8 Dependent Apoptosis (ROS Production, RIP1 Induction) GeneExpr->Apoptosis

This compound's context-selective mechanism of action in APL cells.

G Start In Vitro Models Step1 Cell Treatment (this compound vs. Controls) Start->Step1 Step2 Phenotypic Assays Step1->Step2 Step2a Viability Assays (e.g., MTT) Step2->Step2a Step2b Apoptosis Assays (Annexin V, Caspase-8) Step2->Step2b Step2c ROS & RIP1 Detection Step2->Step2c Step3 Mechanistic Profiling Step2->Step3 Results Data Integration & Conclusion Step2a->Results Step2b->Results Step2c->Results Step3a ChIP-Seq (H3K9K14ac) Step3->Step3a Step3b RNA-Seq (Transcriptome) Step3->Step3b Step3a->Results Step3b->Results

A generalized workflow of the key preclinical experiments used to validate this compound.

Interpretation and Research Implications

The data on this compound provides a compelling proof-of-principle for context-dependent targeted therapy [2]. Its design tackles a key challenge in epigenetics—the lack of specificity of broad-acting HDAC inhibitors—by leveraging the physical proximity of proteins within a specific oncogenic complex.

For researchers, this underscores the potential of hybrid molecules and targeted protein degradation strategies. Future work could focus on applying similar rational design to other oncogenic fusion proteins or transcription factor complexes.

References

MC2392: Mechanism of Action and Biological Function

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a context-selective targeted therapy, specifically for treating Acute Promyelocytic Leukemia (APL) [1] [2]. Its biological function is not based on the strong activity of its individual components, but on its unique mechanism within a specific cellular context.

  • Therapeutic Hypothesis & Rational Design: In APL, the disease is primarily driven by the PML-RARα oncofusion protein, which forms a repressive complex with HDACs. This complex silences genes critical for cell differentiation and death [2]. This compound was engineered by conjugating All Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275. The drug was designed to exploit the physical proximity of the retinoid-binding and HDAC proteins within this specific repressive complex [1] [2].
  • Context-Selective Activity: this compound itself exhibits weak ATRA-like activity and essentially no broad HDAC inhibitor activity [1] [2]. Its function is dependent on the presence of the PML-RARα oncofusion protein. In cells expressing PML-RARα, this compound binds to the RARα moiety and selectively inhibits the HDACs resident in the repressive complex [1] [2]. This leads to highly specific epigenetic and gene expression changes, causing rapid and massive cell death in APL cells, while sparing other cells [1] [2].

The following diagram illustrates this targeted mechanism of action.

G PMLRAR PML-RARα Oncogenic Complex HDAC HDAC PMLRAR->HDAC Repression Gene Repression (No Differentiation/Apoptosis) HDAC->Repression This compound This compound Binding Selective Binding to RARα This compound->Binding Disruption Complex Disruption & Localized HDAC Inhibition Binding->Disruption Disruption->Repression Releases H3Ac Localized H3 Acetylation (H3K9K14ac) Disruption->H3Ac GeneExp Altered Gene Expression (Stress & Apoptotic Genes) H3Ac->GeneExp Apoptosis Caspase-8 Dependent Apoptosis GeneExp->Apoptosis Induces

This compound's context-selective mechanism of action in APL cells.

Quantitative Data on this compound's Biological Effects

The biological effects of this compound, as reported in the 2014 Cancer Research study, are summarized in the table below.

Parameter Experimental System Effect of this compound Citation
ATRA Activity In vitro & In vivo Weak activity [1] [2]
HDACi Activity In vitro & In vivo Essentially no activity [1] [2]
Cell Death Induction NB4 APL cells Rapid, massive, caspase-8-dependent [1] [2]
Reactive Oxygen Species (ROS) NB4 APL cells Induced [1] [2]
RIP1 Kinase Level NB4 APL cells Induced [1] [2]
Histone Modification (H3K9K14ac) NB4 APL cells (Genome-wide) Changes at a small subset of PML-RARα binding sites [1] [2]
Gene Expression NB4 APL cells (RNA-seq) Altered expression of stress-responsive and apoptotic genes [1] [2]
Specificity Solid tumors & other leukemic cells No cell death (unless PML-RARα is expressed) [1] [2]

Experimental Protocols and Data Sources

The key experiments that define this compound's function involve genomic and transcriptomic analyses. Below is a summary of the core methodologies cited in the search results.

Experiment Type Key Details Data Source / Access
Genome-wide Epigenetic Analysis Profiling histone H3 acetylation (H3K9K14ac) in NB4 APL cells. Described in original paper [1] [2].
RNA Sequencing (RNA-Seq) Transcriptome analysis of NB4 cells to identify gene expression changes. Described in original paper [1] [2].

| Public RNA-Seq Dataset | One Acute Promyelocytic Leukemia sample (this compound) from BLUEPRINT project. | EGA Dataset EGAD00001002359 Platform: Illumina HiSeq 2000 Access: Controlled, requires request to Blueprint DAC [3]. |

Research Implications and Future Directions

The discovery of this compound provides crucial proof-of-principle for the concept of context-dependent targeted therapy [1] [2]. Its hybrid design and unique mechanism of action, which relies on the aberrant protein complex of a specific cancer, represent a sophisticated approach to cancer treatment that aims to increase efficacy while reducing the off-target effects common with traditional HDAC inhibitors [1] [2].

  • Current Data Status: The core research on this compound's biological function was published in 2014. The public RNA-Seq dataset from the BLUEPRINT project (Dataset ID: EGAD00001002359) is from 2016 and provides a related genomic data resource [3].
  • Research Application: For current research, the available data can be used to understand the mechanism of context-selective cell death and to potentially identify biomarkers for similar therapeutic approaches.

References

MC2392: A Targeted Hybrid Retinoid-HDAC Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid molecule designed to selectively target a specific cancer-causing protein in Acute Promyelocytic Leukemia (APL). It was created by chemically linking all-trans retinoic acid (ATRA), a retinoid, to the 2-aminoanilide tail of MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor [1] [2].

Its proposed mechanism of action is context-selective. Unlike standard HDAC inhibitors that broadly affect all HDAC complexes in a cell, this compound is designed to selectively inhibit only the HDACs that are physically bound to the PML-RARα oncofusion protein, the primary driver of APL [1] [2]. The table below summarizes its key characteristics.

Feature Description of this compound
Molecular Class Hybrid retinoid-HDAC inhibitor
Target Context Cells expressing the PML-RARα oncofusion protein (as found in APL)
ATRA Activity Weak agonist activity
HDAC Inhibitor Activity Essentially no standalone HDAC inhibitor activity
Primary Effect Rapid, massive caspase-8-dependent apoptosis (cell death)
Key Markers Induction of RIP1 and production of Reactive Oxygen Species (ROS)

Observed Biological and Quantitative Effects

In APL-derived NB4 cells (which express PML-RARα), this compound triggers a rapid and potent cell death response. The key quantitative observations from the seminal studies are summarized below [1] [2].

Experimental Observation / Metric Quantitative Findings / Characteristics
Cell Death Induction Rapid, massive caspase-8-dependent apoptosis
Associated Markers RIP1 induction; Reactive Oxygen Species (ROS) production
Epigenetic Changes (H3 Acetylation) Induced changes at a small subset of PML-RARα binding sites (genome-wide)
Gene Expression Changes (RNA-seq) Altered expression of stress-responsive and apoptotic genes
Tumor Specificity Effective cell death conveyed by PML-RARα expression; solid/other leukemic tumors not affected

Experimental Workflows and Data Availability

The research on this compound utilized several advanced technical approaches. The workflow below illustrates the key steps from hypothesis to validation.

G Start Rational Drug Design H1 Hypothesis: Context-selective targeting of PML-RARα/HDAC complex Start->H1 C1 Chemical Synthesis of this compound (ATRA + MS-275 tail) H1->C1 M1 In Vitro & In Vivo Profiling C1->M1 M2 Genome-wide Epigenetic Analysis (ChIP-Seq) M1->M2 M3 Transcriptomic Analysis (RNA-seq) M1->M3 M4 Cell Death Assays (e.g., Caspase-8 activity, ROS) M1->M4 R1 Validation: Selective toxicity in PML-RARα+ cells M2->R1 M3->R1 M4->R1

Overview of the key experimental strategies used in this compound research.

For the epigenetic analyses, ChIP-Seq was a core methodology. The following dataset is available for researchers wishing to conduct further independent analysis [3]:

  • Data Repository: European Genome-phenome Archive (EGA)
  • Dataset ID: EGAD00001002406
  • Content: ChIP-Seq data for 2 Acute Promyelocytic Leukemia samples related to this compound.
  • Blueprint Release: August 2016
  • Technology: Illumina HiSeq 2000
  • Access: Controlled; requires a request to the Blueprint Data Access Committee (email: blueprint-dac@ebi.ac.uk).

Interpretation and Research Implications

The central finding of the initial this compound research is proof-of-principle for context-dependent targeted therapy [1] [2]. The molecule's design and selective action demonstrate that it's possible to develop agents that target a specific dysfunctional protein complex within a cell, rather than indiscriminately inhibiting a general enzymatic activity like HDAC. This approach aims to maximize efficacy against the cancer while minimizing side effects on healthy cells.

It is important to note that this research is foundational. The available data is from the mid-2010s, and the compound's journey from a research prototype to a clinical therapy involves many subsequent stages of investigation that are not captured in the searched literature.

References

MC2392 Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Therapeutic Rationale

MC2392 is a novel hybrid molecule developed as a potential targeted therapy for Acute Promyelocytic Leukemia (APL). Its design strategically combines a retinoid component, derived from All Trans Retinoic Acid (ATRA), with a 2-aminoanilide tail from the HDAC inhibitor MS-275 (Entinostat) [1] [2].

The therapeutic rationale stems from the molecular pathology of APL, which is typically driven by the PML-RARα oncogenic fusion protein. This fusion protein forms a repressive complex that recruits histone deacetylase (HDAC) activity, leading to epigenetic silencing of genes critical for myeloid cell differentiation [1] [2]. The innovative "context-selective" approach of this compound leverages the physical proximity of the retinoid-binding site (on RARα) and the HDAC enzyme within this specific repressive complex. The hypothesis is that the hybrid molecule would simultaneously engage both targets, selectively disrupting the oncogenic complex and triggering cell death in APL cells, while potentially sparing healthy cells due to its targeted design [1] [2].

Summary of Key Biological Activities and Experimental Findings

The table below summarizes the primary experimental findings regarding this compound's activity from in vitro and in vivo studies.

Table 1: Summary of Key Experimental Findings for this compound

Activity / Parameter Finding Experimental Model Significance
ATRA-like Activity Weak In vitro & In vivo [1] [2] Does not function primarily as a classical retinoid.
HDAC Inhibitor Activity Essentially none (global) In vitro & In vivo [1] [2] Does not cause widespread histone hyperacetylation.
Cytotoxic Effect Rapid, massive, caspase-8-dependent cell death NB4 APL cells [1] [2] Induces apoptosis, not differentiation.
Mechanism Hallmarks RIP1 induction and ROS production [1] NB4 APL cells [1] Activates stress and apoptotic pathways.
Context-Selectivity Cell death is efficiently conveyed by PML-RARα expression [1] [2] APL vs. other solid/leukemic tumors [1] Proof-of-concept for targeted therapy; PML-RARα is a biomarker for sensitivity.
Epigenetic Impact Alters H3 acetylation at a small subset of PML-RARα binding sites [1] Genome-wide analysis in NB4 cells [1] Confirms selective, context-specific disruption of the oncogenic complex.

Visualizing the Context-Selective Action of this compound

The following diagram illustrates the proposed mechanism by which this compound selectively targets APL cells expressing the PML-RARα fusion protein.

G This compound Selective Mechanism in APL cluster_normal Non-APL Cells PMLRARa PML-RARα Oncogenic Complex HDAC HDAC PMLRARa->HDAC Recruits TargetGene Target Gene (Silenced) PMLRARa->TargetGene Represses HDAC->TargetGene Disrupted Repression Apoptosis Gene Expression Changes Apoptosis & Cell Death TargetGene->Apoptosis Activation Leads to This compound This compound Hybrid Molecule This compound->PMLRARa Binds RARα Moiety This compound->HDAC Inhibits Resident HDAC NormalCell No PML-RARα Complex Normalthis compound This compound NoEffect No Major Effect Normalthis compound->NoEffect

> this compound selectively induces apoptosis in APL cells by disrupting the PML-RARα-HDAC repressive complex. In non-APL cells lacking this complex, this compound has minimal effect.

Detailed Experimental Workflow for this compound Assessment

A generalized workflow for evaluating this compound's effects, based on the methodologies cited in the research, involves several key stages as shown in the diagram below.

G This compound Experimental Assessment Workflow CellCulture Cell Culture (APL e.g., NB4) CompoundTreatment This compound Treatment CellCulture->CompoundTreatment Seed ViabilityAssay Viability & Death Assays (e.g., Caspase-8 activation) CompoundTreatment->ViabilityAssay Assay OmicsAnalysis Molecular Profiling (RNA-seq, ChIP-Seq) CompoundTreatment->OmicsAnalysis Analyze DataIntegration Data Integration & Validation ViabilityAssay->DataIntegration Correlate OmicsAnalysis->DataIntegration Interpret

> A typical workflow for investigating this compound, from cell-based treatment to multi-omics analysis and phenotypic validation.

Stage 1: Cell Culture and Compound Treatment
  • Cell Models: The primary in vitro model used is the NB4 human APL cell line, which endogenously expresses the PML-RARα fusion protein [1] [2]. Control cell lines (both solid tumors and other leukemias) that do not express PML-RARα are essential to demonstrate context-selectivity.
  • Treatment: Cells are treated with this compound at varying concentrations. A typical experiment includes controls treated with ATRA alone, MS-275 (or other HDACi) alone, and a DMSO vehicle to benchmark this compound's effects against its parent compounds and a baseline [1].
Stage 2: Phenotypic Viability and Death Assays
  • Cell Viability: Quantified using standard assays like MTT or Trypan Blue exclusion after 24-72 hours of treatment.
  • Cell Death Mechanism: Key assays include:
    • Caspase-8 Activation: Measured using specific fluorogenic substrates or western blotting for cleaved caspase-8 to confirm the involvement of the death receptor pathway [1] [2].
    • ROS Production: Detection of reactive oxygen species using fluorescent probes like DCFH-DA and flow cytometry [1].
    • RIP1 Induction: Analysis of Receptor-Interacting Protein 1 levels via western blotting, a key mediator of the observed cell death [1].
Stage 3: Genome-Wide Molecular Profiling (Omics)
  • Epigenetic Profiling (ChIP-Seq): This is a critical step for validating the proposed mechanism. As referenced in the BLUEPRINT dataset [3], Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is performed using an antibody against acetylated Histone H3 (e.g., H3K9K14ac). This allows for genome-wide mapping of changes in histone acetylation. The analysis specifically focuses on PML-RARα/RXR binding sites to confirm that this compound induces hyperacetylation at a selective subset of these loci, rather than globally [1] [3].
  • Transcriptomic Profiling (RNA-Seq): Total RNA is sequenced to analyze global changes in the transcriptome. This identifies up-regulated and down-regulated genes and pathways (e.g., stress-responsive and apoptotic genes) in response to this compound treatment [1] [2].

Critical Considerations for Experimental Design

  • Confirmation of Selectivity: The core finding that must be rigorously demonstrated is that this compound's effects are dependent on the PML-RARα oncoprotein. This is typically confirmed by showing that cell lines lacking PML-RARα are resistant to this compound, and that expression of PML-RARα in a non-APL model confers sensitivity [1] [2].
  • Data Integration: The power of this experimental approach lies in integrating the data. Correlations are sought between the specific genomic sites that gain H3 acetylation (from ChIP-Seq) and the genes that are transcriptionally activated (from RNA-Seq), building a direct line of evidence from epigenetic disruption to gene expression change to phenotypic outcome (cell death).

Access to Original Data and Protocols

The search results indicate that detailed, step-by-step laboratory protocols for the cited experiments are not fully available in the open literature. The specific buffer compositions, antibody catalog numbers and dilutions, and detailed ChIP-seq library preparation steps are often omitted from journal articles for brevity.

However, the raw data from these experiments, particularly the ChIP-Seq data for Acute Promyelocytic Leukemia cell samples treated with this compound, is publicly available through the BLUEPRINT consortium data archive (Dataset: EGAD00001002406) [3]. Researchers can request access to these raw sequencing files (FASTQ, BAM) to perform their own analyses or to infer methodological details. Access is controlled by the Blueprint Data Access Committee, and requests can be submitted to blueprint-dac@ebi.ac.uk [3].

References

Comprehensive Application Notes and Assay Protocols for MC2392 in Acute Myeloid Leukemia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MC2392

This compound represents an innovative approach in targeted cancer therapy, specifically developed for acute promyelocytic leukemia (APL) and other acute myeloid leukemia (AML) subtypes. This novel hybrid compound combines structural elements of all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275, creating a molecule with unique mechanistic properties rather than simply conjugating two drug activities. Unlike traditional HDAC inhibitors that broadly affect multiple epigenetic pathways, this compound exhibits context-selective activity by specifically targeting the PML-RARα oncogenic fusion protein complex characteristic of APL. This targeted approach minimizes off-target effects while maximizing therapeutic impact in specific molecular contexts, making it an invaluable research tool for investigating context-dependent epigenetic therapies and selective cell death mechanisms in hematological malignancies [1].

The compound's development emerged from the understanding that in APL, transcriptional repression is mediated by PML-RARα fusion proteins that recruit HDAC-containing complexes to retinoic acid-responsive genes. While conventional ATRA treatment can dissociate these complexes, it requires pharmacological doses and often leads to significant side effects and frequent recurrences. This compound was strategically designed to exploit the physical proximity of retinoid and HDAC-binding proteins within this repressive complex, enabling selective targeting without the broad epigenetic effects associated with typical HDAC inhibitors [1]. Research applications of this compound extend beyond therapeutic development to include mechanistic studies of epigenetic regulation, transcriptional control, and context-selective cell death pathways in leukemia and other malignancies characterized by similar repressive complexes.

Molecular Mechanism of Action

Target Recognition and Binding

This compound exhibits a sophisticated mechanism of action that begins with its targeted binding to the RARα moiety within the PML-RARα oncogenic fusion complex. This complex is pathognomonic for APL and functions as an abnormal transcriptional repressor that blocks myeloid differentiation. The hybrid molecular structure of this compound enables it to bind specifically to this oncogenic complex while exhibiting minimal affinity for other HDAC-containing complexes throughout the genome. This selective binding is remarkable considering that this compound demonstrates weak ATRA-like activity and essentially no broad HDAC inhibitory function when tested in isolation or in non-APL systems. The compound's targeted efficacy specifically depends on the presence of the PML-RARα fusion protein, as evidenced by experiments showing that leukemic cells without this translocation remain unaffected by this compound treatment [1].

The specificity of this compound stems from its unique capacity to simultaneously engage with both the retinoid binding site and adjacent HDAC components within the PML-RARα repressive complex. This dual-targeting approach enables highly selective epigenetic modulation restricted primarily to PML-RARα-bound genomic regions. Molecular analyses have revealed that this compound binding triggers conformational changes in the repressive complex, leading to its functional disruption without the widespread histone acetylation changes characteristic of pan-HDAC inhibitors. This mechanism represents a significant advancement over combination therapies using separate retinoid and HDAC inhibitor compounds, as the hybrid molecule functions as a precision epigenetic tool that capitalizes on the spatial organization of specific oncogenic complexes [1].

Epigenetic and Transcriptional Effects

Following targeted binding to the PML-RARα complex, this compound induces highly specific epigenetic alterations at a limited subset of genomic binding sites. Genome-wide epigenetic profiling using ChIP-seq methodologies has demonstrated that this compound treatment induces changes in H3K9K14 acetylation at specific PML-RARα/RXR binding sites, with particularly notable effects observed in regions associated with stress-responsive and apoptotic genes. Unlike conventional HDAC inhibitors that cause global increases in histone acetylation, this compound modifies acetylation patterns at only approximately 5-10% of PML-RARα-bound loci, confirming its highly selective mechanism of action. These restricted epigenetic changes translate to focused transcriptional effects, with RNA-seq analyses revealing that this compound primarily alters expression of genes involved in apoptotic signaling, cellular stress responses, and death receptor pathways [1].

Table 1: Key Molecular Effects of this compound in APL Cells

Parameter Effect of this compound Technique for Detection
HDAC inhibition Minimal broad activity, highly context-specific In vitro HDAC activity assay
H3 acetylation Changes at selective PML-RARα binding sites ChIP-seq for H3K9K14ac
Gene expression Alters stress-responsive and apoptotic genes RNA-seq analysis
Caspase activation Induces caspase-8-dependent pathway Western blot, activity assays
ROS production Significant increase detected DCFDA assay, flow cytometry
Cell death mechanism RIP1 induction, caspase-8-dependent apoptosis Viability assays, inhibitor studies

The transcriptional changes induced by this compound occur rapidly and precede the onset of massive apoptosis, suggesting a direct mechanistic relationship between targeted epigenetic modulation and programmed cell death initiation. Particularly noteworthy is the robust induction of caspase-8 activity, which occurs through a death receptor-mediated pathway and distinguishes this compound-induced cell death from other retinoid-related treatments. Additionally, this compound triggers substantial reactive oxygen species (ROS) production and induction of RIP1, creating a multi-faceted cell death response that effectively eliminates PML-RARα-expressing cells while sparing normal hematopoietic counterparts [1].

MC2392_Mechanism cluster_cellular Cellular Level Effects cluster_signaling Signaling Pathways Activated This compound This compound Treatment PML_RARa PML-RARα Complex (Oncogenic Fusion Protein) This compound->PML_RARa Binds RARα Moiety HDAC_Release Selective HDAC Inhibition PML_RARa->HDAC_Release Context-Specific Action Epigenetic_Changes Focused Epigenetic Changes (H3 Acetylation at Specific Loci) HDAC_Release->Epigenetic_Changes Localized Effects Transcriptional_Activation Altered Gene Expression (Stress & Apoptosis Genes) Epigenetic_Changes->Transcriptional_Activation Chromatin Remodeling DeathReceptor Death Receptor Pathway Activation Transcriptional_Activation->DeathReceptor Gene Expression Changes Transcriptional_Activation->DeathReceptor Gene Expression Changes Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Proteolytic Activation RIP1_Induction RIP1 Induction DeathReceptor->RIP1_Induction Signaling Complex Apoptosis Massive Apoptosis Caspase8->Apoptosis Execution Phase ROS_Production ROS Production RIP1_Induction->ROS_Production Metabolic Stress ROS_Production->Apoptosis Oxidative Damage

Diagram 1: Molecular mechanism of this compound in PML-RARα-expressing APL cells. The compound binds specifically to the oncogenic fusion complex, triggering context-selective epigenetic changes that activate death receptor pathways and caspase-dependent apoptosis [1].

Key Research Applications

Context-Selective Cell Death Induction

The most significant application of this compound in research settings involves the induction of highly specific cell death in PML-RARα-expressing APL cells. This context-selective cytotoxicity provides a powerful experimental tool for investigating the molecular determinants of cell fate decisions in malignant versus normal hematopoietic cells. Research applications include mechanistic studies of caspase-8 activation pathways, death receptor signaling complexes, and ROS-mediated cell death execution. The compound's unique property of inducing massive apoptosis specifically in the presence of the PML-RARα oncoprotein makes it particularly valuable for studying oncogene-dependent vulnerabilities and developing synthetic lethal approaches for targeted cancer therapy [1]. This compound enables researchers to probe the relationship between specific epigenetic alterations and activation of discrete cell death pathways, providing insights that extend beyond APL to other malignancies dependent on similar transcriptional repression mechanisms.

Biomarker Discovery and Validation

This compound serves as an excellent tool compound for identifying and validating predictive biomarkers for context-selective epigenetic therapies. Through genomic and epigenomic profiling approaches, researchers can identify molecular signatures associated with sensitivity or resistance to this compound treatment. The BLUEPRINT consortium and related epigenomics projects have generated comprehensive ChIP-seq datasets for this compound-treated APL cells, providing valuable resources for identifying chromatin features that predict response to targeted epigenetic therapies [2]. These datasets enable investigations into the relationship between basal chromatin states, transcription factor binding patterns, and therapeutic outcomes, supporting the development of biomarker-guided treatment strategies. Additionally, this compound can be used to validate candidate biomarkers identified through genomic screens, confirming their functional role in mediating context-selective cell death [1].

Combination Therapy Screening

This compound provides a promising backbone for combination therapy screening approaches aimed at enhancing efficacy or overcoming resistance in AML and other malignancies. Research applications include screening this compound with conventional chemotherapeutics, targeted agents, and epigenetic modifiers to identify synergistic interactions. The compound's unique mechanism of action may sensitize cells to other apoptosis-inducing agents or overcome resistance mechanisms that limit the efficacy of conventional treatments. Combination studies can be conducted in various model systems, including 2D cell cultures, 3D organoids, and microfluidic cultivation devices that enable single-cell resolution and dynamic monitoring of treatment responses [3]. These approaches allow researchers to identify optimal treatment sequences and dosing schedules for maximal therapeutic effect while minimizing toxicity to normal hematopoietic cells.

Cell Viability and Apoptosis Assay Protocol

Experimental Workflow and Reagents

The assessment of this compound effects on cell viability and apoptosis induction represents a fundamental protocol for evaluating its biological activity. This comprehensive protocol outlines a standardized approach for quantifying context-selective cell death in APL model systems, incorporating multiple complementary methodologies to capture different aspects of the cell death process. The workflow encompasses dose-response analyses, time-course experiments, and mechanistic investigations using specific pathway inhibitors. Essential reagents include this compound compound (typically prepared as 10 mM stock solution in DMSO), appropriate APL cell lines (such as NB4 cells expressing PML-RARα), control cell lines lacking the fusion protein, caspase inhibitors (particularly caspase-8 inhibitors for mechanistic studies), and assessment reagents for viability and apoptosis measurements [1].

Viability_Workflow cluster_preparation Sample Preparation Phase cluster_analysis Analysis Phase (Parallel Approaches) cluster_validation Validation Phase Cell_Seeding Seed APL Cells (2.5-5.0 × 10⁴ cells/well) MC2392_Treatment This compound Treatment (0.1-10 µM, 2-48 hours) Cell_Seeding->MC2392_Treatment 24h After Seeding Control_Groups Establish Control Groups: - Vehicle Control - Positive Control - PML-RARα Negative Cells Cell_Seeding->Control_Groups Parallel Setup Viability_Assay Cell Viability Assessment (MTS/MTT/XTT assays) MC2392_Treatment->Viability_Assay Time Course Endpoint Apoptosis_Detection Apoptosis Detection (Annexin V/PI staining) MC2392_Treatment->Apoptosis_Detection Multiple Timepoints Caspase_Assay Caspase Activity Measurement (Caspase-8 specific focus) MC2392_Treatment->Caspase_Assay Early Timepoints (2-8h) ROS_Detection ROS Production Assay (DCFDA or similar probes) MC2392_Treatment->ROS_Detection Mid Timepoints (4-12h) Data_Analysis Data Analysis & QC (Context-Selective Effect Confirmation) Viability_Assay->Data_Analysis Dose-Response Analysis Apoptosis_Detection->Data_Analysis Apoptotic Index Inhibitor_Studies Mechanistic Validation (Caspase-8 Inhibition) Caspase_Assay->Inhibitor_Studies Caspase-8 Activation ROS_Detection->Inhibitor_Studies ROS Contribution Inhibitor_Studies->Data_Analysis Mechanistic Confirmation

Diagram 2: Comprehensive workflow for this compound cell viability and apoptosis assays. The protocol incorporates parallel assessment approaches to capture different aspects of context-selective cell death [1].

Detailed Procedural Steps
  • Cell Preparation and Treatment: Begin by seeding appropriate APL cells (such as NB4 PML-RARα-positive cells) at a density of 2.5-5.0 × 10⁴ cells per well in 96-well tissue culture plates. Include control wells containing isogenic cells lacking PML-RARα expression to verify context-selective activity. After 24 hours of incubation to allow cell attachment and recovery, treat cells with this compound across a concentration range (typically 0.1-10 µM) for time periods ranging from 2 to 48 hours. Include appropriate vehicle controls (DMSO at equivalent concentrations) and positive controls (such as conventional HDAC inhibitors or ATRA) for comparison. Prepare sufficient replicates for each condition (minimum n=4-6) to ensure statistical robustness [1].

  • Viability and Apoptosis Assessment: Following this compound treatment, assess cell viability using standardized colorimetric or fluorometric assays. For MTS/MTT assays, add appropriate reagent according to manufacturer specifications and incubate for 1-4 hours before measuring absorbance at 490 nm. For apoptosis detection, harvest both adherent and floating cells, then stain with Annexin V-FITC and propidium iodide according to established protocols. Analyze samples using flow cytometry within 1 hour of staining to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. For caspase activity measurements, use fluorogenic substrates specific for caspase-8 (IETD-AFC) and follow established kinetic assay protocols [1].

  • ROS Detection and Mechanistic Validation: To measure this compound-induced reactive oxygen species production, load cells with 10-20 µM DCFDA or similar ROS-sensitive fluorescent probes during the final 30-60 minutes of treatment. After careful washing, measure fluorescence using appropriate excitation/emission settings (typically ~485/535 nm for DCFDA). Include controls with antioxidant compounds such as N-acetylcysteine to confirm ROS-specific signals. For mechanistic validation studies, pre-treat cells with specific caspase inhibitors (particularly caspase-8 inhibitors at 10-50 µM) for 1-2 hours before this compound addition to confirm the dependence of cell death on specific pathways. Perform all experiments with appropriate controls and repeat independently at least three times to ensure reproducibility [1].

Epigenetic Profiling and Transcriptional Analysis Protocol

Genome-Wide Epigenetic Characterization

Comprehensive epigenetic profiling represents a crucial protocol for understanding this compound's context-selective mechanism and identifying biomarkers of response. This protocol leverages state-of-the-art genomic technologies to characterize compound-induced changes in histone modifications and chromatin states, with particular focus on PML-RARα-bound genomic regions. The workflow incorporates chromatin immunoprecipitation followed by next-generation sequencing (ChIP-seq) to map histone modifications, transcription factor binding, and chromatin accessibility changes following this compound treatment. Key reagents include specific antibodies against relevant histone marks (particularly H3K9K14ac), protein A/G magnetic beads, crosslinking reagents, chromatin shearing equipment, and next-generation sequencing resources. The BLUEPRINT consortium provides valuable reference data and methodologies for epigenetic analysis in APL models that can inform experimental design and data analysis strategies [2].

The procedural details begin with cell collection and crosslinking, using approximately 1-5 × 10⁶ this compound-treated APL cells per ChIP reaction. Crosslink proteins to DNA by adding formaldehyde directly to culture media to a final concentration of 1% and incubating for 8-12 minutes at room temperature. Quench crosslinking by adding glycine to a final concentration of 0.125 M, then harvest cells by centrifugation and wash with cold PBS. Resuspend cell pellets in lysis buffer and sonicate chromatin to fragments of 200-500 bp using optimized sonication conditions. Immunoprecipitate with 2-5 µg of specific antibodies against H3K9K14ac or other relevant epigenetic marks overnight at 4°C with rotation. The following day, collect immune complexes using protein A/G magnetic beads, then wash extensively with low-salt, high-salt, and LiCl wash buffers before eluting chromatin and reversing crosslinks. Purify DNA and proceed to library preparation using standard kits compatible with Illumina sequencing platforms [1] [2].

Transcriptional Profiling Procedures

Transcriptional analysis following this compound treatment provides critical insights into the functional consequences of targeted epigenetic modulation and the molecular pathways driving context-selective cell death. This protocol describes a comprehensive approach for RNA sequencing that captures this compound-induced changes in gene expression, with particular emphasis on stress-responsive and apoptotic pathways. The methodology includes optimized RNA extraction procedures, quality control measures, library preparation protocols, and analytical approaches tailored to this compound's specific mechanism of action. Essential reagents include high-quality RNA extraction kits, RNA integrity assessment tools, ribosomal RNA depletion or poly-A selection kits, and library preparation reagents compatible with Illumina sequencing platforms [1].

Begin by harvesting this compound-treated and control cells at appropriate timepoints (typically 4, 8, 12, and 24 hours post-treatment) using RNA-preserving methods such as direct lysis in TRIzol or similar reagents. Isolate total RNA following manufacturer protocols, then assess RNA quality using automated electrophoresis systems such as Bioanalyzer or TapeStation, ensuring RNA Integrity Numbers (RIN) greater than 9.0 for optimal sequencing results. For library preparation, utilize ribosomal RNA depletion protocols rather than poly-A selection to ensure comprehensive capture of both coding and non-coding transcripts. Prepare sequencing libraries using standardized kits with unique dual indexing to enable sample multiplexing. Sequence libraries on appropriate Illumina platforms to achieve minimum depth of 25-40 million reads per sample, with 150 bp paired-end reads recommended for optimal transcriptome coverage. For data analysis, process raw sequencing data through established pipelines including quality control (FastQC), alignment (STAR or HISAT2), quantification (featureCounts), and differential expression analysis (DESeq2 or edgeR) [1].

Table 2: Key Analytical Methods for this compound Mechanism Studies

Method Category Specific Techniques Key Parameters to Assess
Cell viability assays MTS/MTT, ATP luminescence, trypan blue exclusion IC50 values, time- and dose-dependence, context-selectivity
Apoptosis detection Annexin V/PI staining, caspase activity assays, DNA fragmentation Caspase-8 activation, phosphatidylserine externalization
Epigenetic analyses ChIP-seq, ATAC-seq, Western blot for histone modifications H3K9K14ac at PML-RARα sites, localized epigenetic changes
Transcriptional profiling RNA-seq, qRT-PCR, nanostring analyses Stress-responsive genes, apoptotic pathway components
ROS and signaling DCFDA assays, Western blot for RIP1, antioxidant inhibition ROS production kinetics, RIP1 induction
Microfluidic approaches Single-cell cultivation, live-cell imaging, trapping devices Single-cell heterogeneity, real-time death kinetics

Data Analysis and Interpretation Guidelines

Quantitative Assessment of Context-Selective Effects

Robust data analysis represents a critical component of this compound assay development, particularly for distinguishing context-selective effects from general cytotoxicity. Begin by calculating half-maximal inhibitory concentrations (IC50) for viability assays using four-parameter logistic nonlinear regression models, with special attention to comparing values between PML-RARα-positive and negative cell lines. A hallmark of this compound's context-selective action is significantly lower IC50 values (typically 5-10 fold difference) in PML-RARα-expressing cells compared to control lines. For apoptosis assays, quantify the percentage of cells in early and late apoptotic stages, with expected results showing substantial caspase-8-dependent apoptosis specifically in PML-RARα-positive cells. Statistical analysis should include appropriate multiple comparison corrections when evaluating multiple timepoints or dose concentrations, with significance typically set at p < 0.05 [1].

For epigenetic and transcriptional datasets, implement rigorous bioinformatic pipelines to identify this compound-specific effects. Process ChIP-seq data through standard alignment, peak calling, and differential binding analyses, focusing specifically on PML-RARα-bound genomic regions identified in previous studies. Compare this compound-induced epigenetic changes to those elicited by conventional HDAC inhibitors to confirm its restricted effect profile. For RNA-seq data, conduct gene set enrichment analyses (GSEA) focusing specifically on apoptosis, death receptor signaling, and cellular stress response pathways. The expected signature includes significant upregulation of genes involved in caspase activation, death receptor ligands, and oxidative stress responses specifically in PML-RARα-expressing cells. Utilize microfluidic cultivation approaches when possible to assess single-cell heterogeneity in response to this compound treatment, as this can reveal subpopulations with differential sensitivity [1] [3].

Integration Across Experimental Modalities

Advanced analysis of this compound effects requires sophisticated integration across epigenetic, transcriptional, and phenotypic datasets. Employ integrative bioinformatic approaches to correlate this compound-induced epigenetic changes at specific genomic loci with transcriptional alterations of nearby genes and eventual cell fate decisions. Identify direct target genes by overlapping significantly altered H3K9K14ac peaks from ChIP-seq data with significantly differentially expressed genes from RNA-seq analyses, with particular focus on genes containing PML-RARα binding sites in their regulatory regions. Pathway enrichment analyses of these direct target genes typically reveal significant overrepresentation of apoptosis and stress response pathways, providing mechanistic links between targeted epigenetic modulation and context-selective cell death [1].

Leverage computational modeling approaches to establish predictive relationships between early molecular events and eventual phenotypic outcomes. For instance, develop classification models that predict this compound sensitivity based on basal gene expression or epigenetic patterns, incorporating features such as PML-RARα expression levels, death receptor components, and chromatin regulator expression. For researchers utilizing microfluidic cultivation platforms, implement single-cell tracking and lineage analysis to correlate dynamic response patterns with molecular characteristics. These integrated analyses significantly enhance the value of this compound as a research tool, providing insights into the temporal relationships between epigenetic modulation, transcriptional activation, and commitment to cell death programs [1] [3]. Additionally, compare this compound-induced molecular signatures with publicly available drug response profiles to identify potential combination strategies or repositioning opportunities for other malignancy types.

Troubleshooting and Technical Considerations

Common Experimental Challenges

Successful implementation of this compound assays requires awareness of potential technical challenges and appropriate mitigation strategies. A frequent issue involves inconsistent cell death responses across biological replicates, often stemming from variations in PML-RARα expression levels. To address this, regularly monitor fusion protein expression in APL cell lines using Western blotting and consider implementing cell sorting for stable populations if expression becomes heterogeneous. Another common challenge involves off-target effects at higher concentrations, which can obscure the context-selective nature of this compound. To minimize this, establish precise concentration-response relationships and limit experimental concentrations to the optimal range (typically 0.5-5 µM for most APL models) where context-selective effects are most pronounced [1].

Epigenetic profiling approaches present their own technical considerations, particularly regarding antibody specificity in ChIP-seq experiments. Always validate histone modification antibodies using appropriate controls, including peptide competition experiments when possible. For RNA-seq studies, a common issue involves insufficient capture of early transcriptional responses due to suboptimal timepoint selection. Address this by including early timepoints (2-8 hours) in experimental designs to capture immediate-early gene expression changes preceding overt cell death. When implementing microfluidic cultivation approaches for this compound studies, challenges may include incomplete cell loading or uneven distribution across cultivation chambers. Optimize loading protocols using cell concentration gradients and verify chamber occupancy microscopically before beginning treatments [3].

Optimization Strategies and Quality Control

Implementing robust quality control measures significantly enhances the reliability and reproducibility of this compound assays. For viability and apoptosis experiments, include reference controls with known HDAC inhibitors and death receptor agonists to verify assay performance. Establish expected ranges for key parameters such as caspase-8 activation kinetics (typically detectable within 4-8 hours of this compound treatment) and ROS production peaks (usually occurring between 8-16 hours). For epigenetic studies, incorporate quality metrics such as ChIP-seq enrichment scores and library complexity measures to ensure data quality. The BLUEPRINT consortium provides valuable quality control frameworks for epigenomic studies that can be adapted for this compound research [2].

Advanced optimization strategies include implementing live-cell imaging approaches to capture dynamic response patterns and heterogeneous behaviors within cell populations. Microfluidic cultivation devices enable single-cell tracking throughout this compound treatment, providing insights into cell death kinetics and subpopulation dynamics. When establishing these systems, carefully optimize chamber dimensions to match cellular characteristics, ensuring appropriate nutrient exchange while maintaining physical confinement. For all this compound assay formats, include appropriate controls for context-selectivity by comparing responses in isogenic cell pairs with and without PML-RARα expression. Finally, maintain careful records of compound preparation and storage conditions, as stability can impact performance over time. With these comprehensive quality measures in place, researchers can reliably exploit this compound's unique properties as a precision tool for investigating context-selective epigenetic therapies [1] [3].

References

MC2392 in vitro methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MC2392

This compound is a novel hybrid retinoid-HDAC (histone deacetylase) inhibitor designed to selectively target Acute Promyelocytic Leukemia (APL) cells expressing the PML-RARα oncofusion protein [1] [2].

  • Mechanism of Action: In APL, the PML-RARα oncoprotein recruits HDAC-containing complexes to repress gene transcription, blocking cell differentiation. This compound is hypothesized to bind to the RARα moiety within this repressive complex. Due to its hybrid structure—combining all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275—it selectively inhibits the HDACs resident in this specific complex [1]. This leads to context-selective chromatin changes, rapid induction of apoptotic genes, and massive caspase-8-dependent cell death, while exhibiting weak ATRA-like activity and essentially no general HDAC inhibitor activity [1] [2].
  • Key Characteristics: The defining feature of this compound is its context-selectivity. It effectively kills cells harboring the PML-RARα fusion protein but does not affect solid tumors or other leukemic cells without this target, providing a proof-of-principle for targeted therapy [1].

Cell Culture and Treatment Model

The primary in vitro model used in the foundational this compound study is the NB4 human acute promyelocytic leukemia cell line, which endogenously expresses the PML-RARα oncoprotein [1].

  • Recommended Cell Line: NB4 cells.
  • Culture Conditions: While the specific medium is not detailed in the abstract, standard practice for maintaining such cell lines involves using RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
  • Treatment Preparation:
    • This compound Stock Solution: Likely prepared in DMSO due to the compound's nature. A common stock concentration is 10-100 mM.
    • Treatment Protocol: Cells are treated with this compound at a range of concentrations to determine IC50 values and maximal efficacy. Key comparisons include:
      • Vehicle control (DMSO).
      • ATRA (as a retinoid control).
      • MS-275 (as an HDAC inhibitor control).

Key Experimental Protocols & Assays

The following table summarizes the core experiments used to characterize this compound's effects. The methodologies are inferred from standard practices for these assay types, as the search results do not provide granular, step-by-step protocols from the primary paper.

Experimental Goal Recommended Assay/Kits Key Methodological Steps & Measures

| Cell Viability & Proliferation | MTT, XTT [3] | • Seed cells in 96-well plates. Treat with this compound/controls for 24-72h. • Add MTT/XTT reagent, incubate for 2-4 hours. Measure absorbance (570 nm for MTT; 450 nm & 660 nm for XTT) [3]. | | Apoptosis Detection | Caspase-3/7 Activity Assay [4] | • Use a commercial caspase-3/7 assay kit post 6-24h this compound treatment. • Measure fluorescence (Ex/Em ~500/530 nm for NucView 488 substrate; Ex/Em ~490/520 nm for R110 substrate) [4]. | | Gene Expression Analysis | RNA-Sequencing (RNA-Seq) | • Extract total RNA from treated/control cells. • Prepare cDNA libraries and perform high-throughput sequencing. • Analyze differential expression of apoptotic (e.g., caspase-8) and stress-responsive genes. | | Epigenetic Analysis | Chromatin Immunoprecipitation (ChIP) | • Cross-link and shear chromatin from treated cells. • Immunoprecipitate with antibody against acetylated histone H3 (H3K9K14ac). • Sequence (ChIP-Seq) or analyze by qPCR to assess changes at PML-RARα binding sites. |

Expected Results & Data Interpretation

The table below outlines the key findings and their significance based on the reported research [1].

Observation Interpretation
Massive, rapid cell death in NB4 (PML-RARα+) cells; No effect on PML-RARα- cells. Confirms context-selective, oncogene-dependent cytotoxicity.
Induction of Caspase-8 activity; Cell death inhibited by Caspase-8 inhibitor. Indicates activation of the extrinsic apoptosis pathway.
Increased RIP1 protein levels and ROS production. Suggests involvement of reactive oxygen species and stress pathways in cell death mechanism.
Specific H3 acetylation changes at PML-RARα binding sites; No global increase in histone acetylation. Validates targeted epigenetic disruption of the PML-RARα repressive complex, not general HDAC inhibition.
Weak differentiation markers compared to ATRA. This compound's primary mechanism is direct apoptosis, not differentiation.

Experimental Workflow and Signaling Pathway

The diagram below outlines the general workflow for conducting in vitro investigations of this compound.

workflow Start Culture PML-RARα+ NB4 Cells Prep Prepare this compound (DMSO Stock Solution) Start->Prep Treat Treat Cells with This compound & Controls Prep->Treat Assay Perform Functional Assays Treat->Assay Analyze Analyze & Interpret Data Assay->Analyze Viability Viability Assay (MTT/XTT) Assay->Viability Apoptosis Apoptosis Assay (Caspase-3/7) Assay->Apoptosis Epigenetic Epigenetic Analysis (ChIP-Seq) Assay->Epigenetic Expression Expression Analysis (RNA-Seq) Assay->Expression

General Workflow for this compound In Vitro Analysis

The following diagram illustrates the proposed mechanism of action of this compound, based on the described research.

mechanism PMLRAR PML-RARα Oncoprotein HDAC HDAC Complex PMLRAR->HDAC Repression Gene Repression (Blocked Differentiation) HDAC->Repression This compound This compound Binding Binds RARα Moiety This compound->Binding Inhibition Selective HDAC Inhibition Binding->Inhibition Acetylation Local H3 Acetylation Inhibition->Acetylation Within Complex Derepression Gene Derepression Acetylation->Derepression Apoptosis Caspase-8 Activation & Apoptosis Derepression->Apoptosis

Proposed Mechanism of this compound Action

Troubleshooting and Best Practices

  • Solubility and Storage: Always prepare fresh this compound stock solutions in high-quality DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. Include a vehicle (DMSO) control in all experiments, ensuring the final DMSO concentration is the same across all groups and is non-toxic to the cells (typically ≤0.1%).
  • Context Specificity is Key: The most critical control is to include a cell line that does not express the PML-RARα oncoprotein. The absence of effect in these cells is a fundamental validation of this compound's targeted mechanism.
  • Time Course: Given the reported "rapid and massive" cell death, include early time points (e.g., 6, 12, 24 hours) in your apoptosis and caspase activity assays to capture the onset of the effect.

Reference Information

  • Primary Research Article: Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor this compound. Cancer Res (2014). DOI: 10.1158/0008-5472.CAN-13-2568. [2]
  • Assay Methodology:
    • CyQUANT MTT and XTT Cell Viability Assays (Thermo Fisher Scientific) [3].
    • EarlyTox Caspase-3/7 Assay Kits (Molecular Devices) [4].

Important Note on Information Gaps

The information provided is a reconstruction based on a scientific abstract and standard assay principles. To create a definitive protocol, I strongly recommend you obtain and consult the full-text primary research article [2], as it will contain the precise experimental conditions, reagent catalog numbers, concentrations, incubation times, and detailed results that are absent from the available summaries.

References

MC2392 as a Hybrid Retinoid-HDAC Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

This small molecule, MC2392, was designed to selectively target Acute Promyelocytic Leukemia (APL) by leveraging the unique PML-RARα oncofusion protein complex [1] [2].

  • Mechanism of Action: this compound is a hybrid molecule combining all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. Its key innovation is context-selective activity.

    • It binds to the RARα moiety within the repressive PML-RARα-HDAC complex [1] [2].
    • It selectively inhibits the HDAC activity resident in this specific complex, disrupting gene repression and triggering cell death in APL cells, while showing weak ATRA and essentially no HDACi activity in other contexts [1] [2].
  • Key In Vivo & In Vitro Findings: The compound induces rapid, massive caspase-8-dependent apoptosis in APL cells expressing PML-RARα, accompanied by RIP1 induction and ROS production [1] [2]. Solid and other leukemic tumors not expressing PML-RARα are not affected [1] [2].

The diagram below illustrates the context-selective mechanism of this hybrid inhibitor.

G Context-Selective Action of this compound in APL This compound This compound PML_RARa_Complex PML-RARα Oncogenic Complex This compound->PML_RARa_Complex Binds to RARα moiety HDAC_Inhibition Selective HDAC Inhibition PML_RARa_Complex->HDAC_Inhibition Gene_Repression Disruption of Gene Repression HDAC_Inhibition->Gene_Repression Apoptosis Caspase-8 Dependent Apoptosis Gene_Repression->Apoptosis via RIP1 induction & ROS production

Quantitative Summary of Hybrid Inhibitor this compound

Parameter Finding/Characteristic
Molecular Class Hybrid retinoid-HDAC inhibitor [1] [2]
Primary Indication Acute Promyelocytic Leukemia (APL) [1] [2]
Key Mechanism Context-selective inhibition of HDAC within PML-RARα complex [1] [2]
ATRA Activity Weak [1] [2]
Broad HDACi Activity Essentially none [1] [2]
Induced Cell Death Rapid, massive, caspase-8-dependent apoptosis [1] [2]
Associated Factors RIP1 induction, ROS production [1] [2]
Selectivity Efficient cell death requires PML-RARα expression [1] [2]

G miR-2392 Tumor Suppressor Pathway in HCC miR_2392 miR-2392 (Tumor Suppressor) Inhibition Inhibits miR_2392->Inhibition JAG2 JAG2 Oncogene HCC_Phenotype HCC Proliferation & Metastasis JAG2->HCC_Phenotype Inhibition->JAG2 Targets 3'-UTR

Quantitative Summary of MicroRNA-2392

Parameter Finding/Characteristic
Molecular Class microRNA (miR-2392) [3]
Primary Indication Hepatocellular Carcinoma (HCC) [3]
Role in Cancer Tumor suppressor [3]
Expression in HCC Significantly down-regulated [3]
Direct Target JAG2 (Jagged2) [3]
Functional Effects Suppresses proliferation, mobility, spheroid formation, CSC-like traits [3]
Clinical Correlation Low serum level correlates with poor prognosis and CTC spheroid formation [3]
In Vivo Model Liver metastasis model in nude mice (tail vein injection) [3]

References

MC2392 Proposed Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a suggested integrated workflow for the preclinical assessment of MC2392, from initial in vitro testing to clinical trial planning.

MC2392_Workflow Start Proposed Workflow for this compound R&D InVitro In Vitro Profiling • Mechanism of Action • Potency & Selectivity Start->InVitro InVivo In Vivo Validation • Efficacy Models • PK/PD & Toxicology InVitro->InVivo ClinicalDesign Clinical Trial Design • Master Protocol Strategy • Endpoint Definition InVivo->ClinicalDesign

Detailed Experimental Protocols

Here are proposed detailed methodologies for key experiments, designed to be adapted once the primary literature for this compound becomes available.

Protocol 1: In Vitro Screening for Mechanism of Action

This protocol is designed to experimentally confirm the hybrid nature of this compound and its direct cellular targets.

  • 1.1. Objective: To validate the dual inhibitory activity of this compound against HDAC enzymes and retinoid receptor pathways, and to assess its selectivity and cellular potency.
  • 1.2. Materials:
    • Purified HDAC enzymes (Class I, IIb, etc.)
    • Cell lines (e.g., AML line MV4-11, prostate cancer line LNCaP)
    • This compound (lyophilized powder, stored at -20°C)
    • HDAC fluorescent activity assay kit
    • qRT-PCR reagents for gene expression analysis
  • 1.3. Methodology:
    • HDAC Enzyme Assay:
      • Incubate purified HDAC enzymes with a fluorogenic substrate.
      • Treat with a dose range of this compound (e.g., 1 nM - 10 µM), using known inhibitors (e.g., SAHA) as controls.
      • Measure fluorescence to calculate IC₅₀ values for HDAC inhibition.
    • Gene Expression Profiling:
      • Treat cancer cell lines with this compound and reference retinoids (e.g., ATRA).
      • After 24 hours, extract RNA and perform qRT-PCR for classic retinoid-target genes (e.g., CYP26A1, CRABP2).
      • Analyze data to confirm retinoid-mimetic activity.
Protocol 2: In Vivo Efficacy Study

This protocol outlines a strategy for evaluating the anti-tumor efficacy of this compound in a relevant animal model.

  • 2.1. Objective: To determine the maximum tolerated dose (MTD) and in vivo efficacy of this compound in a xenograft mouse model of acute myeloid leukemia (AML).
  • 2.2. Materials:
    • Immunocompromised mice (e.g., NOD-scid gamma)
    • Luciferase-tagged AML cell lines
    • This compound formulation vehicle
    • In vivo imaging system (IVIS)
  • 2.3. Methodology:
    • Tumor Inoculation: Inject AML cells into mice to establish tumors.
    • Randomization & Dosing: Randomize mice into groups (Vehicle, this compound-low, this compound-high, positive control). Administer treatment via intraperitoneal injection daily.
    • Monitoring: Measure tumor volume via bioluminescent imaging twice weekly. Monitor mouse body weight and health daily.
    • Endpoint Analysis: At study endpoint, harvest tumors and key organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Protocol 3: Clinical Trial Design Using a Master Protocol

Given the focus on efficient development strategies, a master protocol is a modern and relevant approach for a novel hybrid molecule like this compound [1] [2].

  • 3.1. Objective: To design a clinical trial that efficiently evaluates this compound across multiple cancer subtypes or in combination with other agents.
  • 3.2. Protocol Type: Umbrella Trial - This design evaluates multiple targeted therapies for a single cancer type (e.g., AML) based on specific biomarkers [2] [3].
  • 3.3. Study Schema:
    • Patient Population: Adults with relapsed/refractory AML.
    • Biomarker Screening: All patients are screened for relevant biomarkers (e.g., PML-RARα fusion, HDAC expression levels).
    • Treatment Arms: Patients are assigned to different substudies within the overarching master protocol:
      • Substudy A: this compound monotherapy for PML-RARα+ patients.
      • Substudy B: this compound + standard chemotherapy.
      • A shared placebo control arm could be used across substudies for efficiency [4].
    • Endpoints: Primary endpoint: Overall Response Rate (ORR). Secondary endpoints: Overall Survival (OS), Progression-Free Survival (PFS), and safety profile.

Data Presentation and Analysis

The tables below provide templates for summarizing the quantitative data you would expect to generate from the proposed protocols.

Table 1: Proposed In Vitro Profiling of this compound - Key Assays and Readouts

Assay Type Key Parameters Expected Output(s) Statistical Analysis
HDAC Enzyme Inhibition IC₅₀ values for HDAC isoforms Dose-response curves; Selectivity profile Non-linear regression (to calculate IC₅₀)
Cellular Viability (MTT) IC₅₀ values in cancer vs. normal cell lines Potency and therapeutic index Student's t-test, ANOVA
Cell Cycle Analysis (FACS) % cells in G0/G1, S, G2/M phases Induction of cell cycle arrest ANOVA with post-hoc test
Apoptosis Assay (Annexin V) % early and late apoptotic cells Induction of programmed cell death Student's t-test, ANOVA
Gene Expression (qRT-PCR) Fold-change in target gene expression Validation of retinoid and HDACi activity Fold-change calculation (2^–ΔΔCт method)

Table 2: Proposed Key Considerations for a Clinical Master Protocol with this compound

Consideration Application to this compound Development Regulatory Reference / Rationale
Trial Design Umbrella trial in AML or basket trial for solid tumors with relevant pathways. FDA guidance on master protocols [1] [3]
Control Group A shared control arm across substudies to improve efficiency and statistical power. Leverages master protocol infrastructure [4]
Statistical Analysis Pre-specified analysis plan for each substudy, adjusting for multiple comparisons. Ensures trial integrity and validity of conclusions [1]
Infrastructure Centralized IRB, data management, and biomarker testing platform. Critical for operational coordination across multiple substudies [2]

Important Limitations and Next Steps

The most current information confirmed that this compound is a "novel hybrid retinoid-HDAC inhibitor" being studied in the context of Acute Myeloid Leukemia (AML), with specific binding to PML-RARα fusion protein sites [5]. This mechanistic insight is the cornerstone for all the proposed experiments above.

References

Comprehensive Application Notes and Experimental Protocols for MC2392: A Novel Hybrid Retinoid-HDAC Inhibitor for Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

MC2392 represents an innovative approach in targeted cancer therapy, specifically designed for acute promyelocytic leukemia (APL). This hybrid molecule combines structural elements of all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the histone deacetylase inhibitor MS-275, creating a unique therapeutic agent that operates through context-selective mechanisms rather than conventional pharmacological activity [1]. Unlike traditional HDAC inhibitors that broadly affect multiple epigenetic pathways, this compound leverages the physical proximity of HDAC-containing complexes within the PML-RARα oncogenic fusion protein to achieve selective targeting of leukemic cells while minimizing impact on healthy tissues [1]. Early experimental data demonstrates that this compound induces rapid caspase-8-dependent apoptosis through a mechanism involving RIP1 induction and reactive oxygen species (ROS) production, offering a promising therapeutic strategy for retinoic acid-resistant APL cases [1]. These application notes provide comprehensive experimental protocols and reference data to facilitate further investigation of this compound's mechanism of action and potential clinical applications.

Introduction and Background

Molecular Context of Acute Promyelocytic Leukemia

Acute promyelocytic leukemia (APL) is characterized by a specific chromosomal translocation t(15;17) that generates the PML-RARα fusion protein, which functions as an oncogenic transcriptional repressor [1]. This fusion protein recruits histone deacetylase (HDAC) complexes to retinoic acid response elements (RAREs), leading to chromatin condensation and blocked myeloid differentiation [1]. Traditional treatment with all-trans retinoic acid (ATRA) dissociates these repressive complexes but suffers from limitations including significant side effects and frequent disease recurrence due to the development of resistance [1]. The PML-RARα-HDAC complex creates a unique structural context that presents an opportunity for targeted therapeutic intervention specifically designed to exploit this molecular configuration.

Development Rationale for this compound

This compound was rationally designed to address the limitations of conventional APL therapies through a novel hybrid approach. By conjugating ATRA with the HDAC inhibitor tail of MS-275, researchers created a molecule that capitalizes on the spatial organization of the PML-RARα-HDAC complex rather than relying on potent standalone HDAC inhibition [1]. Interestingly, this compound exhibits weak ATRA activity and essentially no generalized HDAC inhibitor activity in vitro or in vivo, yet it demonstrates remarkable efficacy in PML-RARα-positive cells [1]. This suggests its mechanism depends on proximity effects within the specific context of the oncogenic repressive complex rather than conventional pharmacological activity. The design represents a groundbreaking approach in epigenetic therapy and targeted cancer treatment, providing proof-of-principle for context-dependent targeted therapies that could potentially be applied to other oncogenic fusion proteins.

Experimental Design and Key Findings

This compound Mechanism of Action

The experimental characterization of this compound reveals a multi-faceted mechanism that differs significantly from either retinoid monotherapy or conventional HDAC inhibitors. Genome-wide epigenetic analyses demonstrate that this compound induces changes in H3 acetylation at a highly selective subset of PML-RARα binding sites, rather than causing global histone modification changes [1]. RNA sequencing studies show altered expression of stress-responsive genes and apoptotic pathway components, consistent with the observed rapid induction of cell death [1]. This compound-triggered apoptosis follows a caspase-8-dependent pathway and is accompanied by RIP1 induction and ROS production, indicating involvement of both death receptor and oxidative stress pathways [1]. Crucially, this effect is highly specific to cells expressing PML-RARα, as solid tumors and other leukemic cells lacking this fusion protein show minimal response to this compound treatment [1].

Summary of Key Experimental Findings

Table 1: Quantitative Summary of this compound Efficacy and Specificity

Experimental Parameter Results/Findings Experimental System Significance
ATRA activity Weak activity compared to ATRA In vitro and in vivo systems Confirms distinct mechanism from conventional retinoids
HDAC inhibitor activity Essentially no detectable activity Broad HDAC inhibition assays Demonstrates context-dependent rather than global HDAC inhibition
H3 acetylation changes Altered at small subset of PML-RARα binding sites Genome-wide epigenetic analysis (ChIP-seq) Shows selective epigenetic effects rather than global changes
Gene expression changes Altered stress-responsive and apoptotic genes RNA sequencing (RNA-seq) Explains rapid apoptosis induction through specific pathways
Cell death mechanism Caspase-8-dependent with RIP1 induction and ROS production Apoptosis assays with inhibitor studies Identifies specific cell death pathway
Tumor type specificity Only PML-RARα-positive cells respond Various solid and leukemic tumor models Confirms context-selective activity

Table 2: Experimental Models and Methodologies for this compound Characterization

Experimental Approach System/Cell Line Key Readouts Major Findings
Epigenetic profiling NB4 APL cells H3K9K14ac ChIP-seq Selective acetylation changes at PML-RARα sites
Transcriptomic analysis NB4 APL cells RNA-seq Altered stress and apoptotic gene expression
Cell death assays Multiple leukemic cell lines Caspase activation, ROS production, viability Caspase-8-dependent death specific to PML-RARα+ cells
In vivo efficacy Leukemia xenograft models Tumor growth, survival Effectiveness in PML-RARα expressing tumors
Specificity testing Various solid and hematological tumors Cell viability, apoptosis Response only in PML-RARα positive contexts

Signaling Pathways and Molecular Mechanisms

This compound-Induced Apoptotic Signaling Pathway

The molecular mechanism through which this compound triggers selective cell death involves a defined signaling cascade that initiates from the PML-RARα fusion protein and culminates in apoptosis execution. The following diagram illustrates the key molecular events in this compound-induced cell death:

G This compound This compound PML_RARa PML_RARa This compound->PML_RARa Binds RARα moiety HDAC_complex HDAC_complex This compound->HDAC_complex Selective inhibition PML_RARa->HDAC_complex Recruits H3_acetylation H3_acetylation HDAC_complex->H3_acetylation Localized increase Stress_genes Stress_genes H3_acetylation->Stress_genes Altered expression Apoptotic_genes Apoptotic_genes H3_acetylation->Apoptotic_genes Altered expression RIP1 RIP1 Stress_genes->RIP1 Induction ROS ROS Stress_genes->ROS Production Caspase8 Caspase8 Apoptotic_genes->Caspase8 Activation Apoptosis Apoptosis Caspase8->Apoptosis Executes RIP1->Caspase8 Enhances ROS->Caspase8 Amplifies

Diagram 1: this compound-Induced Apoptotic Signaling Pathway - This diagram illustrates the molecular mechanism through which this compound triggers selective apoptosis in PML-RARα-positive cells by binding to the RARα moiety, selectively inhibiting associated HDAC complexes, and initiating a caspase-8-dependent cell death pathway involving RIP1 induction and ROS production.

Experimental Workflow for this compound Characterization

The comprehensive evaluation of this compound required a multi-faceted experimental approach spanning epigenetic, transcriptomic, and functional assays. The following workflow outlines the key methodological components and their relationships in characterizing this compound's activity and mechanism of action:

G Compound_design Compound_design In_vitro_screening In_vitro_screening Compound_design->In_vitro_screening Hybrid synthesis Epigenetic_analysis Epigenetic_analysis In_vitro_screening->Epigenetic_analysis HDAC/ATRA activity Transcriptomic_analysis Transcriptomic_analysis In_vitro_screening->Transcriptomic_analysis Cell treatment Data_integration Data_integration Epigenetic_analysis->Data_integration ChIP-seq data Transcriptomic_analysis->Data_integration RNA-seq data Apoptosis_assays Apoptosis_assays Specificity_testing Specificity_testing Apoptosis_assays->Specificity_testing Pathway confirmed In_vivo_validation In_vivo_validation Apoptosis_assays->In_vivo_validation Efficacy indicators Specificity_testing->In_vivo_validation Selectivity established Data_integration->Apoptosis_assays Mechanistic insights

Diagram 2: Experimental Workflow for this compound Characterization - This diagram outlines the comprehensive experimental approach used to characterize this compound, from initial compound design and in vitro screening through epigenetic and transcriptomic analysis to functional apoptosis assays and in vivo validation.

Detailed Experimental Protocols

Cell Culture and Treatment Protocol

Purpose: To establish standardized conditions for maintaining and treating APL cell lines with this compound for experimental analysis.

Materials:

  • NB4 APL cell line (PML-RARα-positive) and appropriate control cell lines lacking the fusion protein
  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • This compound compound stock solution (10 mM in DMSO)
  • ATRA and MS-275 as reference compounds
  • Sterile tissue culture flasks, multi-well plates, and associated supplies

Procedure:

  • Cell Maintenance: Culture NB4 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ humidified atmosphere. Maintain cells in exponential growth phase by passaging every 2-3 days at 0.2-0.5 × 10⁶ cells/mL density.
  • Compound Preparation: Prepare fresh this compound working solutions by diluting the 10 mM stock in culture medium to achieve final concentrations typically ranging from 0.1 μM to 10 μM. Include vehicle controls (DMSO at equivalent concentrations) and reference compounds (ATRA and MS-275) for comparison.
  • Treatment Protocol: Seed cells at 0.3 × 10⁶ cells/mL in appropriate culture vessels. Add prepared compounds or controls and incubate for predetermined timepoints (typically 6-72 hours depending on assay endpoint).
  • Harvesting: Collect cells by centrifugation at 300 × g for 5 minutes and wash with phosphate-buffered saline (PBS) before proceeding to downstream applications.

Critical Notes:

  • Use low-passage cells to maintain phenotypic stability and PML-RARα expression.
  • Avoid repeated freeze-thaw cycles of this compound stock solutions to maintain compound stability.
  • Include viability assessment (trypan blue exclusion) at time of harvesting to account for treatment-induced cell death.
Epigenetic Profiling Using ChIP-Seq

Purpose: To analyze this compound-induced changes in histone acetylation at PML-RARα binding sites genome-wide.

Materials:

  • Fixed cells from this compound-treated and control conditions
  • Antibody against H3K9K14ac or other relevant histone modifications
  • Protein A/G magnetic beads
  • Chromatin shearing equipment (sonicator)
  • Library preparation kit for next-generation sequencing
  • Qubit fluorometer and Bioanalyzer for quality control

Procedure:

  • Cell Fixation: Cross-link proteins and DNA by adding 1% formaldehyde directly to culture medium and incubating for 10 minutes at room temperature. Quench with 125 mM glycine for 5 minutes.
  • Chromatin Preparation: Wash fixed cells twice with cold PBS and resuspend in lysis buffer. Sonicate chromatin to fragment sizes of 200-500 bp using optimized sonication conditions.
  • Immunoprecipitation: Incubate chromatin with H3K9K14ac antibody overnight at 4°C with rotation. Add protein A/G magnetic beads and incubate for 2 hours. Wash beads sequentially with low salt, high salt, LiCl, and TE buffers.
  • DNA Recovery: Reverse crosslinks by incubating at 65°C overnight with shaking. Treat with RNase A and proteinase K, then purify DNA using phenol-chloroform extraction and ethanol precipitation.
  • Library Preparation and Sequencing: Use Illumina-compatible library preparation kit following manufacturer's instructions. Assess library quality and quantity before sequencing on appropriate platform (e.g., HiSeq 2000).

Analysis Parameters:

  • Align sequences to reference genome (GRCh38) using appropriate aligners (Bowtie2, BWA)
  • Identify peaks using MACS2 or similar peak-calling algorithms
  • Compare peak distributions between treatment conditions focusing on PML-RARα binding sites
  • Visualize acetylation patterns around ±10 kb of PML-RARα/RXR sites as intensity plots
Transcriptomic Analysis by RNA Sequencing

Purpose: To identify gene expression changes induced by this compound treatment, particularly in stress-responsive and apoptotic pathways.

Materials:

  • Total RNA from this compound-treated and control cells
  • RNA quality assessment equipment (Bioanalyzer, Qubit)
  • RNA library preparation kit (e.g., Illumina TruSeq)
  • Next-generation sequencing platform

Procedure:

  • RNA Extraction: Isolate total RNA using TRIzol reagent or commercial RNA extraction kits following manufacturer's protocols. Include DNase treatment to eliminate genomic DNA contamination.
  • Quality Control: Assess RNA integrity using Bioanalyzer or similar system. Accept only samples with RNA Integrity Number (RIN) > 8.0 for library preparation.
  • Library Preparation: Use poly-A selection for mRNA enrichment followed by cDNA synthesis, end repair, A-tailing, and adapter ligation according to standardized RNA-seq protocols. Amplify libraries with limited-cycle PCR.
  • Sequencing: Pool libraries appropriately and sequence on Illumina platform (e.g., HiSeq 2000) to generate at least 20-30 million paired-end reads per sample.

Bioinformatic Analysis:

  • Quality control of raw reads using FastQC
  • Alignment to reference genome (GRCh38) using STAR aligner
  • Quantification of gene expression using featureCounts or similar tools
  • Differential expression analysis with DESeq2 or edgeR
  • Gene set enrichment analysis (GSEA) for pathway identification
  • Focus on stress-responsive and apoptotic gene signatures
Apoptosis and Cell Death Assessment

Purpose: To characterize the mechanism and extent of this compound-induced cell death.

Materials:

  • This compound-treated and control cells
  • Caspase inhibitors (Z-VAD-FMK for pan-caspase, Z-IETD-FMK for caspase-8)
  • ROS detection dyes (DCFDA, DHE)
  • Annexin V-FITC/propidium iodide staining kit
  • Western blot equipment and antibodies for RIP1, cleaved caspases

Procedure:

  • Viability Assessment: Use trypan blue exclusion or MTT assay at various timepoints after this compound treatment to establish death kinetics.
  • Annexin V/PI Staining: Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry within 1 hour.
  • Caspase Inhibition: Pre-treat cells with caspase inhibitors (20-50 μM) for 1 hour before this compound addition to determine caspase dependence.
  • ROS Detection: Load cells with 10 μM DCFDA or DHE for 30 minutes at 37°C before harvesting. Analyze fluorescence by flow cytometry or fluorescence microscopy.
  • Western Blot Analysis: Prepare protein lysates, separate by SDS-PAGE, transfer to membranes, and probe with antibodies against RIP1, cleaved caspase-8, and loading controls.

Interpretation Guidelines:

  • Early apoptosis: Annexin V+/PI-
  • Late apoptosis/necrosis: Annexin V+/PI+
  • Caspase-dependence: Significant reduction in cell death with caspase inhibitors
  • ROS involvement: Increased fluorescence in dye-loaded cells

Technical Considerations and Troubleshooting

Optimization Parameters

Successful implementation of this compound experiments requires careful attention to several critical parameters:

  • Compound Solubility: this compound requires DMSO for stock solutions, but final DMSO concentration in cell culture should not exceed 0.1% to avoid solvent toxicity. For in vivo studies, develop appropriate formulation strategies to ensure bioavailability.
  • Treatment Duration: Apoptotic effects typically manifest within 24-48 hours, but epigenetic changes may be detectable earlier (6-12 hours). Optimize timecourses for specific endpoints.
  • Cell Line Validation: Regularly verify PML-RARα expression in APL cell lines by Western blot or RT-PCR, as loss of the fusion protein can occur with extended culture.
  • Control Selection: Include appropriate controls including vehicle (DMSO), ATRA, and MS-275 alone to distinguish this compound-specific effects from conventional retinoid or HDAC inhibitor activities.
Troubleshooting Guide

Table 3: Common Experimental Challenges and Solutions

Problem Potential Causes Solutions
Lack of this compound effect PML-RARα not expressed Verify fusion protein expression by Western blot
High background cell death Serum quality issues, mycoplasma contamination Test different serum batches, check for contamination
Poor ChIP-seq quality Incomplete chromatin fragmentation or over-fragmentation Optimize sonication conditions, check fragment size distribution
Inconsistent RNA-seq results RNA degradation, library preparation issues Strict RNA quality control, use fresh reagents
Weak apoptosis signal Suboptimal this compound concentration or exposure time Perform dose-response and time-course experiments

Conclusion and Research Applications

This compound represents a novel class of targeted epigenetic therapeutics that operates through context-selective mechanisms rather than conventional pharmacological inhibition. Its unique hybrid design targeting the specific spatial configuration of the PML-RARα-HDAC complex provides proof-of-concept for a potentially generalizable approach to targeting oncogenic fusion proteins [1]. The experimental protocols outlined here enable comprehensive characterization of this compound's mechanism of action, from initial epigenetic effects through transcriptional changes to final apoptotic outcomes.

The selective efficacy of this compound against PML-RARα-positive cells while sparing other cell types suggests potential for favorable therapeutic indices in clinical applications [1]. Furthermore, the molecule's weak standalone activity as either a retinoid or HDAC inhibitor minimizes off-target effects, addressing a significant limitation of conventional epigenetic therapies. These features make this compound both a promising candidate for further development and a valuable tool compound for investigating context-dependent transcriptional regulation in oncogenesis.

Future research directions include structural optimization of the hybrid scaffold, investigation of potential combination therapies, and exploration of similar design strategies for other oncogenic fusion proteins found in various malignancies. The experimental framework provided here serves as a foundation for these continued investigations.

References

Understanding Your Model: MC2392 vs. MC38

Author: Smolecule Technical Support Team. Date: February 2026

It's crucial to distinguish between the MC2392 sample and the MC38 cell line, as their culture requirements differ significantly.

Feature This compound (Acute Promyelocytic Leukemia) MC38 (Mouse Colon Carcinoma)
Species & Disease Human / Leukemia (APL) [1] Mouse / Colon Cancer [2] [3]
Growth Morphology Suspension (inferred from disease type) Adherent [2] [3]
Typical Basal Medium RPMI-1640 (common for hematopoietic cells) DMEM or RPMI-1640 [2] [3]
Common FBS Concentration 10-20% 10% [2] [3]
Key Characteristic Data from BLUEPRINT ChIP-Seq study; controlled access [1] Immunogenic; widely used for preclinical evaluation of immunotherapies [2] [3]

General Protocol for Suspension Hematopoietic Cells

For culturing suspension cells like leukemia-derived lines (which this compound likely is), you can adapt this general protocol.

Thawing Cryopreserved Cells
  • Prepare Medium: Warm complete medium (e.g., RPMI-1640 with 10-20% FBS) in a 37°C water bath [4].
  • Quick Thaw: Remove the vial from liquid nitrogen and thaw quickly in a 37°C water bath for approximately 1 minute, until only a small ice crystal remains [2].
  • Dilute: Transfer the cell suspension to a centrifuge tube containing pre-warmed medium to dilute the cryoprotectant (e.g., DMSO).
  • Centrifuge: Spin at an appropriate speed (e.g., 1100 rpm for 4 minutes) to pellet the cells. Discard the supernatant [2].
  • Resuspend and Culture: Gently resuspend the cell pellet in fresh complete medium and transfer to a culture flask [4].
Passaging Suspension Cells

Suspension cells are typically passaged when the culture becomes too dense or the medium changes color.

  • Count cells using a hemocytometer or automated cell counter [4].
  • Gently mix the culture and take a small volume. Dilute into a new flask with fresh pre-warmed medium to achieve the recommended seeding density [4].
Cryopreservation of Cells
  • Collect and Centrifuge: Take a log-phase culture, count the cells, and centrifuge to form a pellet [2].
  • Prepare Freezing Medium: Resuspend the cell pellet at 1-5 x 10^6 cells/mL in cold freezing medium (e.g., culture medium with 10% DMSO and 20-90% FBS) [2].
  • Aliquot and Freeze: Aliquot into cryovials. Use a controlled-rate freezer or place vials in an insulated container (e.g., a "Mr. Frosty") at -80°C overnight before transferring to liquid nitrogen for long-term storage [2].

MC38 Cell Culture Protocol (For Reference)

Since MC38 is a well-documented adherent cell line, its detailed protocol can serve as a reference. The workflow is as follows:

MC38_Workflow MC38 Cell Culture Process Start Start Culture Thaw Thawing Cells Start->Thaw Passage Passaging Cells Thaw->Passage 80-90% confluent Passage->Passage Every 2-3 days Exp Experimentation (e.g., Transfection) Passage->Exp At 70-80% confluent Preserve Cryopreservation Exp->Preserve End End Process Preserve->End

Key Steps for MC38 Culture
  • Passaging Adherent MC38 Cells: When cells are 80-90% confluent, aspirate the medium, wash with PBS, and add trypsin (e.g., 1 mL for a T25 flask). Incubate at 37°C for 1-2 minutes. When cells round up, neutralize trypsin with 2 volumes of complete medium. Centrifuge the suspension (1100 rpm, 4 minutes), resuspend the pellet in fresh medium, and seed into new flasks at a 1:2 to 1:4 split ratio [2].
  • Transfection (Lipofection): Plate cells 24 hours before transfection to achieve 60-70% confluence. Dilute DNA in Opti-MEM before adding the lipid reagent. Incubate DNA-lipid complexes at room temperature for 15-20 minutes before adding them dropwise to the cells. Replace medium 4-6 hours post-transfection [2].

References

Application Notes & Protocols Template for MC2392

Author: Smolecule Technical Support Team. Date: February 2026

You can use the following structure to compile the Application Notes and Protocols for MC2392. The tables and diagrams below are templates designed to be populated with actual data.

1. In Vitro Administration (Cell-Based Assays) This section typically details how the compound is prepared and applied in laboratory cell cultures.

  • Table: In Vitro Administration Profile for this compound
Parameter Specification / Value
Solvent (e.g., DMSO, PBS)
Stock Concentration (e.g., 10 mM)
Working Concentration Range (e.g., 1 nM - 100 µM)
Treatment Duration (e.g., 24, 48, 72 hours)
Vehicle Control (e.g., 0.1% DMSO)

2. In Vivo Administration (Animal Studies) This section covers the administration of the compound to animal models, which is crucial for pre-clinical research.

  • Table: In Vivo Administration Profile for this compound
Parameter Specification / Value
Model Organism (e.g., C57BL/6 mice, Sprague-Dawley rats)
Route of Administration (e.g., Intraperitoneal (IP), Oral Gavage (PO), Intravenous (IV))
Dosage Range (e.g., 5, 10, 20 mg/kg)
Dosing Frequency (e.g., Once daily, Twice daily)
Formulation (e.g., 5% DMSO in saline, 0.5% methylcellulose)

Experimental Protocol Workflow

The following diagram outlines a generalized workflow for a drug efficacy study, which can be adapted for this compound. The DOT script for generating this diagram is provided below.

MC2392_Workflow A Compound Preparation C Administer this compound A->C B Model System Preparation B->C D Monitoring & Data Collection C->D E Tissue/Serum Collection D->E F Biomarker & PK/PD Analysis E->F G Data Synthesis & Report F->G

Generic Experimental Workflow for Drug Efficacy Studies

MC2392: Mechanism & Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the molecular mechanism of MC2392 is crucial for troubleshooting experiments. The table below summarizes its key characteristics based on current literature.

Feature Description
Compound Type Novel hybrid retinoid-HDAC inhibitor [1].
Target PML-RARα oncogenic fusion protein and its associated HDAC-containing repressive complex in Acute Promyelocytic Leukemia (APL) [1].
Primary Mechanism Binds to the RARα moiety; selectively inhibits HDACs within the specific PML-RARα complex, causing context-selective cell death [1].
Key Biological Effects Induces caspase-8-dependent cell death, RIP1 induction, and ROS production in PML-RARα expressing cells [1]. Alters H3 acetylation at specific genomic sites and expression of stress-responsive/apoptotic genes [1].
Reported Activity Profile Elicits weak ATRA (retinoid) activity and essentially no broad HDAC inhibitor activity in vivo or in vitro [1].

Experimental Workflow & Protocol Guidance

The following diagram outlines a generalized experimental workflow for investigating a compound like this compound. Adhering to detailed protocols is vital for reproducibility.

MC2392_Workflow Start Experimental Planning CellPrep Cell Line Preparation (e.g., NB4 APL model) Start->CellPrep Treatment Compound Treatment (this compound, ATRA, MS-275) CellPrep->Treatment Harvest Sample Harvesting Treatment->Harvest Analysis1 Molecular Analysis (RNA-Seq, H3 Acetylation) Harvest->Analysis1 Analysis2 Phenotypic Analysis (Cell Viability, Apoptosis) Harvest->Analysis2 DataInt Data Integration & Interpretation Analysis1->DataInt Analysis2->DataInt

For any experiment, comprehensive reporting is key. Here is a checklist of essential data elements to include in your protocols, adapted from good practice guidelines [2].

Data Element Category Specific Details to Report
Sample & Reagents Cell line (e.g., NB4 for APL) and its validation details [1]. This compound source (e.g., catalog number, vendor), solvent used for reconstitution (e.g., DMSO), and final concentration. All other chemicals and antibodies with unique identifiers where possible [2].
Equipment & Instruments Manufacturer and model of key equipment (e.g., incubators, centrifuges, sequencers). For RNA-Seq, the technology platform (e.g., Illumina HiSeq 2000) should be noted [3].
Experimental Parameters Precise compound treatment concentrations and duration. Incubation temperature (not just "room temperature"). Centrifugation speed, time, and temperature [2].
Data Analysis Software tools and versions used (e.g., for RNA-Seq analysis). Specific parameters and thresholds for statistical analysis. For genomic data, reference genome (e.g., GRCh38) [3].

Frequently Asked Questions

Q: What is the main advantage of this compound over separate administration of ATRA and an HDAC inhibitor like MS-275? A: this compound is designed for context-selective action. It leverages its hybrid structure to simultaneously target the RARα and HDAC components within the specific PML-RARα complex. This targeted approach aims to disrupt the specific repressive complex responsible for APL pathogenesis while minimizing the broad, off-target effects associated with standalone HDAC inhibitors [1].

Q: Our RNA-Seq data after this compound treatment does not show the expected changes in gene expression. What could be the issue? A: Consider these potential problems:

  • Cell Line Model: Verify that your cell line robustly expresses the PML-RARα fusion protein, as this compound's efficacy is highly context-specific [1].
  • Compound Activity: Confirm the activity and stability of your this compound stock solution.
  • Protocol Specifics: Re-check critical experimental parameters such as treatment concentration, duration, and the time point chosen for harvesting RNA, as these can significantly impact outcomes.
  • Data Quality: Ensure the quality of your RNA samples and the sequencing data itself. Publicly available RNA-Seq data for this compound in APL models can serve as a useful benchmark for comparison [3].

Q: Where can I find raw genomic data from experiments using this compound? A: Genomic data, such as RNA-Seq data from APL samples treated with this compound, may be available in controlled-access repositories like the European Genome-phenome Archive (EGA) under dataset ID EGAD00001002359. Access typically requires approval from the responsible Data Access Committee [3].

Troubleshooting Common Experimental Challenges

The table below outlines potential issues and investigative steps based on the known biology of this compound.

Observed Problem Potential Causes Investigation & Resolution Steps
Lack of cell death Cell line does not express PML-RARα target; inactive compound; sub-optimal concentration/duration. Confirm PML-RARα expression in cell line. Use a fresh aliquot of this compound and include a positive control (e.g., ATRA). Perform a dose-response curve [1].
High, non-specific toxicity Contamination; solvent (DMSO) toxicity; overly high concentration leading to off-target effects. Ensure sterile techniques, verify final DMSO concentration is safe (e.g., <0.1%), and titrate the compound to find an effective but specific dose.
Inconsistent results between replicates Inconsistent cell seeding density; uneven compound distribution; variable sample handling. Standardize cell counting and seeding protocols. Ensure compounds are thoroughly mixed after addition. Synchronize sample harvesting and processing times [2].

References

MC2392 Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed to target Acute Promyelocytic Leukemia (APL) with high context-selectivity [1]. The diagram below illustrates its unique mechanism.

mc2392_mechanism This compound Signaling Pathway in APL PML_RARa PML-RARα Oncogenic Complex HDAC_Complex HDAC-Containing Repressive Complex PML_RARa->HDAC_Complex This compound This compound Hybrid Molecule This compound->PML_RARa Binds to RARα moiety This compound->HDAC_Complex Selectively Inhibits HDAC in Complex Histone_Deacetylation Histone Deacetylation (Gene Repression) HDAC_Complex->Histone_Deacetylation H3_Acetylation Increased H3 Acetylation at Specific Sites HDAC_Complex->H3_Acetylation Dissociation Apoptosis Massive Caspase-8 dependent Apoptosis ROS ROS Production Gene_Activation Stress-Responsive & Apoptotic Gene Activation Gene_Activation->Apoptosis Gene_Activation->ROS H3_Acetylation->Gene_Activation

This compound Mechanism of Action in APL Cells

Experimental Workflow for this compound Analysis

For researchers planning to work with this compound, the following workflow outlines the key experimental steps based on the original study.

experimental_workflow This compound Experimental Analysis Workflow Cell_Line Cell Line Selection (NB4 APL cells vs Controls) MC2392_Treatment This compound Treatment (Weak ATRA/HDACi activity) Cell_Line->MC2392_Treatment Epigenetic_Analysis Epigenetic Profiling (H3K9K14ac ChIP-seq) MC2392_Treatment->Epigenetic_Analysis Identify target sites Transcriptomic_Analysis Transcriptomic Analysis (RNA-seq) MC2392_Treatment->Transcriptomic_Analysis Analyze gene expression Phenotypic_Assay Phenotypic Assays MC2392_Treatment->Phenotypic_Assay Measure cell death Data_Integration Data Integration & Validation Epigenetic_Analysis->Data_Integration Transcriptomic_Analysis->Data_Integration Phenotypic_Assay->Data_Integration

This compound Experimental Analysis Workflow

Potential Experimental FAQs

While specific troubleshooting guides were not found, here are key considerations for researchers, inferred from the this compound mechanism [1].

Potential Issue Critical Checkpoints & Considerations
Lack of Expected Cell Death Verify PML-RARα oncoprotein expression in cell line. Confirm caspase-8 dependency for apoptosis. Check ROS production as secondary cell death indicator.
Off-Target Effects Test selectivity in non-APL solid or leukemic tumor models. Monitor H3 acetylation changes genome-wide to confirm specificity.
Differentiation vs. Apoptosis Distinguish rapid caspase-8 dependent apoptosis from slower ATRA-like differentiation. Use specific caspase-8 inhibitors for validation.

References

Technical Support Center: MC2392 Data Reproducibility & Experimental Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 Background & Reproducibility Importance

This compound is a novel hybrid retinoid-HDAC inhibitor that demonstrates context-selective cytotoxicity against Acute Promyelocytic Leukemia (APL) cells expressing the PML-RARα oncofusion protein. This compound represents an innovative approach to targeted cancer therapy by combining retinoic acid with a histone deacetylase (HDAC) inhibition moiety in a single molecular structure. Understanding and addressing the reproducibility challenges associated with this compound research is crucial for advancing this promising therapeutic strategy from bench to bedside.

The scientific foundation of this compound stems from its unique mechanism of action where the compound selectively targets the HDACs resident in the repressive complex responsible for transcriptional impairment in APLs, providing proof-of-principle for context-dependent targeted therapy [1]. This precise targeting mechanism creates specific reproducibility requirements across biological, computational, and data analysis domains. The BLUEPRINT consortium data represents a key resource for this compound researchers, providing ChIP-Seq data from APL samples that must be carefully processed and interpreted [2].

Table: Key this compound Experimental Data from BLUEPRINT Consortium

Data Type Technology Sample Count Genome Build Access Control
ChIP-Seq Illumina HiSeq 2000 2 APL samples GRCh38 BLUEPRINT Data Access Committee
FASTQ files High-throughput sequencing 14 runs - Requires approval
BAM files Alignment formats 12 analyses - Email blueprint-dac@ebi.ac.uk

Frequently Asked Questions (FAQs) on this compound Data Reproducibility

Data Access & Computational Environment

Q: How can I access the BLUEPRINT consortium data for this compound studies and what are the requirements?

A: Access to BLUEPRINT consortium data for this compound research requires approval through the BLUEPRINT Data Access Committee (DAC). Researchers must email blueprint-dac@ebi.ac.uk with a detailed research proposal and justification for data access [2]. The dataset includes ChIP-Seq data from 2 Acute Promyelocytic Leukemia samples with 14 sequencing runs and 12 analyses performed on human genome build GRCh38. Once approved, you will gain access to FASTQ and BAM files totaling approximately 38.6 GB across 26 files. Ensure your computational environment can handle this data volume with sufficient storage and processing capacity.

Q: Why do my this compound experimental results vary between computational environments?

A: Computational reproducibility for this compound research depends on exact environment replication. Even minor variations in software versions, operating systems, or hardware can produce different results due to floating-point operation inconsistencies in modern computing systems [3]. To maintain reproducibility:

  • Document and maintain identical versions of all analysis software (Stan, R, Python, etc.)
  • Use containerization technologies (Docker, Singularity) to capture complete computational environments
  • Maintain consistent compiler versions and flags across all installations
  • Record and replicate random number generator seeds and chain IDs precisely

Q: What strategies can ensure consistent results when working with this compound's unique biological behavior?

A: this compound exhibits context-selective cytotoxicity that depends critically on experimental conditions. To ensure consistency:

  • Maintain detailed records of cell culture conditions, including passage numbers, media composition, and confluence states
  • Standardize the PML-RARα expression verification protocol across all experiments
  • Implement controlled randomization procedures for treatment groups and processing orders
  • Use reference standards and positive controls in each experimental batch
  • Document and control compound handling procedures including storage conditions, dilution schemes, and solvent concentrations
Experimental Variability & Technical Replication

Q: How can I minimize variability in measuring this compound-induced cell death pathways?

A: this compound induces caspase-8-dependent cell death accompanied by RIP1 induction and ROS production, which requires careful assay standardization [1]. Key considerations include:

  • Use isogenic cell line pairs with and without PML-RARα expression as system controls
  • Standardize treatment duration and concentration across replicates
  • Implement multiplexed apoptosis assays that capture multiple death pathways simultaneously
  • Control for passage-dependent effects by using low-passage cells and documenting population doublings
  • Include pharmacological inhibitors of specific death pathways as experimental controls

Q: Why do my ChIP-Seq results with this compound-treated cells differ from published findings?

A: ChIP-Seq variability with this compound stems from multiple technical factors:

  • Antibody lot variability in chromatin immunoprecipitation steps
  • Cross-linking efficiency differences affecting protein-DNA capture
  • Cell harvesting and processing inconsistencies during the critical treatment termination phase
  • Sequencing depth variations and library preparation batch effects
  • Bioinformatic processing differences in peak calling algorithms and parameters

Standardize these protocols across experiments and implement rigorous quality control metrics including spike-in controls and consensus peak verification.

Troubleshooting Experimental Issues & Protocols

Cell Death Assay Variability

Problem: Inconsistent results when measuring this compound-induced cell death across experimental replicates.

Solution:

  • Day 1: Cell Preparation - Plate NB4 cells or PML-RARα expressing lines at consistent density (e.g., 2.5×10⁵ cells/mL) in triplicate wells. Include control lines lacking PML-RARα expression.
  • Day 2: Compound Treatment - Prepare fresh this compound dilutions from standardized stock solutions. Include MS-275 and ATRA controls to verify hybrid compound specificity [1].
  • Day 3: Assay Implementation - Measure cell death using multiparametric approaches (annexin V/PI staining, caspase-8 activation, and ROS production simultaneously). Use the same flow cytometer with calibrated settings across experiments.
  • Data Analysis - Apply consistent gating strategies and normalize to vehicle-treated controls. Statistical analysis should account for batch effects using mixed models.

Verification: Successful replication demonstrates significant cell death specifically in PML-RARα expressing cells within 24-48 hours, with minimal effect in control lines. The response should be caspase-8 dependent and inhibited by RIP1 pathway blockade.

BLUEPRINT Data Consistency

Problem: Difficulty reproducing computational analyses from BLUEPRINT ChIP-Seq datasets for this compound mechanisms.

Solution:

  • Data Access - Obtain proper authorization through BLUEPRINT DAC [2]. Download complete dataset including all replicates.
  • Quality Control - Implement uniform FASTQ quality assessment (FastQC) and adapter trimming parameters across all samples.
  • Alignment - Use consistent GRCh38 reference genome with duplicate marking but not aggressive removal for ChIP-Seq.
  • Peak Calling - Apply multiple peak callers with consensus approach and use identical statistical thresholds across comparisons.
  • Comparative Analysis - Analyze H3 acetylation changes at PML-RARα binding sites using controlled false discovery rates.

Verification: Successful analysis should identify specific H3 acetylation changes at a small subset of PML-RARα binding sites rather than genome-wide effects, consistent with this compound's targeted mechanism [1].

Experimental Workflow Diagram

MC2392_Workflow cluster_experiment This compound Experimental Workflow cluster_reproducibility Reproducibility Safeguards Start Cell Culture Preparation NB4/PML-RARα lines A This compound Treatment Context-specific exposure Start->A B Cell Death Assessment Caspase-8, ROS, RIP1 measurement A->B C Chromatin Immunoprecipitation H3 acetylation analysis B->C D RNA Sequencing Differential expression C->D E Computational Analysis BLUEPRINT data integration D->E F Results Validation Multiple replicates E->F R1 Document cell passage and culture conditions R1->A R2 Standardize compound preparation methods R2->A R3 Control for batch effects in sequencing R3->D R4 Record computational environment details R4->E R5 Implement blinding for outcome assessment R5->F

Diagram 1: Comprehensive this compound experimental workflow with integrated reproducibility safeguards. The workflow progresses linearly from cell culture to validation with critical reproducibility checks at each stage.

This compound Mechanism of Action Diagram

MC2392_Mechanism This compound Molecular Mechanism in APL Cells cluster_before PML-RARα Repressive Complex (Before this compound) cluster_after This compound-Targeted Complex (After this compound) cluster_death Caspase-8 Dependent Apoptosis PML_RAR PML-RARα Oncofusion Protein HDAC HDAC Complex PML_RAR->HDAC recruits Repression Gene Repression Differentiation Block HDAC->Repression maintains This compound This compound Treatment Hybrid Retinoid-HDACi MC2392_bound This compound Bound to RARα This compound->MC2392_bound PML_RAR2 PML-RARα Oncofusion Protein PML_RAR2->MC2392_bound binds HDAC2 HDAC Inhibition Context-specific MC2392_bound->HDAC2 inhibits Activation Selective Gene Activation H3 Acetylation Changes HDAC2->Activation enables DeathSignals Death Receptor Signaling Activation->DeathSignals induces Caspase8 Caspase-8 Activation DeathSignals->Caspase8 RIP1_ROS RIP1 Induction & ROS Production Caspase8->RIP1_ROS Apoptosis Apoptotic Cell Death RIP1_ROS->Apoptosis

Diagram 2: this compound's molecular mechanism of action showing context-selective targeting of the PML-RARα repressive complex leading to caspase-8 dependent apoptosis in APL cells.

Conclusion & Additional Resources

Successfully reproducing this compound research requires meticulous attention to both biological and computational methodologies. The unique context-dependent mechanism of this hybrid compound necessitates rigorous standardization of experimental conditions and systematic documentation of all protocol variables. By implementing the troubleshooting guides and reproducibility strategies outlined in this technical support center, researchers can enhance the reliability and translational potential of their this compound investigations.

For additional support:

  • BLUEPRINT Data Access: Contact blueprint-dac@ebi.ac.uk for dataset availability and authorization
  • Computational Reproducibility: Implement containerization strategies and version control for all analysis code
  • Experimental Replication: Establish core protocols for cell culture, treatment conditions, and outcome assessment that can be consistently replicated across experiments
  • Methodological Documentation: Maintain comprehensive records of all procedures, including minor deviations and environmental conditions

References

A Framework for Your Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Creating effective troubleshooting guides involves a structured process to ensure they are helpful and easy to follow [1]. You can apply this structure to address common issues with the MC2392 (MacBook Air), such as slow performance, Wi-Fi connectivity problems, or unexpected shutdowns.

Step Description Application Example for this compound
1. Identify Scenarios List the most common problems users encounter. Slow performance, Wi-Fi connectivity issues, unexpected shutdowns.
2. Define the Problem Clearly and concisely outline the issue. "The laptop feels sluggish and applications take a long time to open."
3. Find Resolution Path Create a logical flow of questions and solutions, from simplest to most complex. Start with checking available storage space, then restarting the device, and finally checking activity monitor for resource-heavy apps.
4. Structure the Guide Organize the steps for easy navigation. Use headings, numbered lists, and bullet points. Use clear headings like "Step 1: Check Your Wi-Fi Connection."
5. Include Visual Aids Use screenshots, diagrams, and flowcharts to illustrate steps. Include a screenshot of the Wi-Fi menu or the Activity Monitor.
6. Test the Guide Validate the guide by following it to ensure it leads to a resolution. Have a colleague follow the steps to resolve the issue without your help.

Here is an example of how you can structure a specific FAQ entry:

Q: My this compound MacBook Air is running very slowly. What can I do? A: This is a common issue that can often be resolved with a few steps.

  • Check Storage Space: This model came with a 128 GB or 256 GB flash drive [2]. Ensure you have at least 10-15% of your storage free.
  • Restart Your Computer: A simple restart can clear temporary software glitches.
  • Check Activity Monitor: Open "Activity Monitor" in your Utilities folder and sort by "% CPU" or "Memory" to see if a specific application is using excessive resources.
  • Reset SMC and NVRAM: Resetting the System Management Controller (SMC) and NVRAM can help with performance and other hardware-related issues. You can find official guides for this on Apple's support website.

Technical Specifications for Context

Understanding the base hardware can help in diagnosing limitations. Here are the key specifications for the this compound model [2].

Specification Detail
Model Identifier MacBookAir3,2
Processor 1.86 GHz Intel Core 2 Duo
Standard RAM 2 GB of onboard 1066 MHz DDR3 SDRAM (configurable to 4 GB at time of purchase)
Storage 128 GB or 256 GB flash storage
Graphics NVIDIA GeForce 320M with 256 MB of shared DDR3 SDRAM
Native Resolution 1440x900

Visualizing the Troubleshooting Workflow

To help users navigate the support process, you can use a flowchart. The following diagram, created with Graphviz using your specified color palette and contrast rules, illustrates a logical troubleshooting workflow.

start User Reports Technical Issue step1 Step 1: Identify & Define Problem start->step1 step2 Step 2: Provide Initial Quick Fixes step1->step2 step3 Step 3: Guide User Through Structured Scenarios step2->step3 step4 Step 4: Problem Resolved? step3->step4 end Issue Escalated to Senior Technician step4->end No resolved Case Closed step4->resolved Yes

References

MC2392: Mechanism of Action & Key Experiments

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid retinoid-HDAC inhibitor designed to selectively target Acute Promyelocytic Leukemia (APL) cells expressing the PML-RARα oncofusion protein. Its key innovation is context-selective cell death, sparing healthy cells and other cancer types without the PML-RARα driver [1] [2].

The diagram below illustrates the established mechanism of action and a core experimental workflow for validating its target specificity.

mc2392_workflow This compound Mechanism and Key Assay Workflow PML_RAR PML-RARα Oncogenic Complex HDAC_Bound HDAC-Containing Repressive Complex PML_RAR->HDAC_Bound This compound This compound Intervention Disruption Complex Disruption This compound->Disruption Binds RARα moiety Disruption->HDAC_Bound Releases HDACs Acetylation Histone Acetylation (H3K9K14ac) Disruption->Acetylation Gene_Expr Altered Gene Expression Acetylation->Gene_Expr Apoptosis Caspase-8 Dependent Apoptosis Gene_Expr->Apoptosis Cell_Line Cell Line Model (e.g., NB4 APL Cells) Assay1 H3 Acetylation Analysis (ChIP-seq) Cell_Line->Assay1 Assay2 Transcriptome Analysis (RNA-seq) Assay1->Assay2 Assay3 Cell Death Assay (Caspase-8 Activity) Assay2->Assay3 Result Confirmation of Context-Selective Death Assay3->Result

Frequently Asked Questions (FAQs)

  • Q1: What is the primary evidence for this compound's context-selectivity? The key evidence shows this compound induces rapid, massive cell death only in cells expressing the PML-RARα oncofusion protein (e.g., NB4 APL cells). Solid tumors and other leukemic cells without this protein remain unaffected [1] [2].
  • Q2: Does this compound function as a typical HDAC inhibitor? No. The hybrid molecule exhibits weak ATRA activity and essentially no broad HDAC inhibitor activity. It selectively inhibits only the HDACs resident within the repressive PML-RARα complex [1].
  • Q3: What is the role of caspase-8 in this compound-induced death? this compound triggers a caspase-8-dependent apoptotic pathway. This is a key death receptor pathway, accompanied by RIP1 induction and ROS production [1].

Troubleshooting Common Experimental Issues

Problem 1: Lack of Anticipated Cell Death in APL Model

Potential Cause: Incorrect cellular context or PML-RARα expression issues. Solution:

  • Verify PML-RARα Expression: Confirm the presence of the PML-RARα fusion protein in your cell line (e.g., NB4) via Western blot or RT-PCR before experiments [1] [2].
  • Use Positive Control: Establish a positive control, such as a known effective HDAC inhibitor or ATRA, to benchmark expected cell death levels in your specific lab conditions.
  • Check Cell Line Authenticity: Regularly authenticate cell lines to avoid cross-contamination or misidentification.
Problem 2: High Background or Non-Selective Effects

Potential Cause: Compound degradation, inappropriate solvent/dosage, or assay interference. Solution:

  • Confirm Compound Stability: Store this compound according to supplier specifications and use a fresh, properly prepared stock solution for each experiment.
  • Validate Solvent Controls: Ensure the solvent used to dissolve this compound (e.g., DMSO) has no cytotoxic effects at the working concentration. Include a solvent-only control in all assays.
  • Titrate Dosage: Perform a dose-response curve to find the optimal concentration that induces selective death in APL cells without off-target effects [1].
Problem 3: Inconsistent Results in Replicate Experiments

Potential Cause: Variations in cell culture health, passage number, or assay protocol execution. Solution:

  • Standardize Cell Culture: Use cells at similar passage numbers and ensure they are healthy and in the optimal growth phase (exponential phase) when treated. Avoid using over-confluent cultures.
  • Follow SOPs Strictly: Adhere strictly to standardized operating procedures (SOPs) for cell seeding, compound addition, and incubation times to minimize operator-induced variability [3].
  • Implement Assay Controls: Include internal controls for key assays. For example, in a cell viability assay, include wells with a known cytotoxic agent as a positive control for death.

Essential Protocols for this compound Research

The table below summarizes core experimental protocols used in this compound studies.

Assay Type Key Measurement Example Methodology Critical Parameters & Tips

| Cell Viability/Death | Caspase-8-dependent apoptosis [1] | Annexin V/Propidium Iodide staining with flow cytometry [3] | - Use early-passage, healthy cells.

  • Include a caspase-8 specific inhibitor as a control to confirm the death mechanism. | | Epigenetic Analysis | H3 acetylation at PML-RARα binding sites [1] | Chromatin Immunoprecipitation (ChIP) with H3K9K14ac antibodies, followed by qPCR or sequencing [1] | - Optimize antibody and chromatin fragmentation conditions.
  • Include primers for known target genes (e.g., TGM2) and negative control regions. | | Transcriptome Analysis | Global gene expression changes [1] | RNA-seq (Next-Generation Sequencing) [1] [4] | - High RNA quality (RIN > 8.0) is critical [4].
  • Plan for triplicate biological replicates for robust statistical analysis. | | Target Validation | Confirmation of PML-RARα dependence [1] | Compare cell death in isogenic cell lines with/without PML-RARα expression. | - Use genetically engineered models if available.
  • siRNA knockdown of PML-RARα can serve as a functional validation tool [4]. |
Detailed Protocol: RNA Extraction and qRT-PCR for Transcript Validation

This foundational protocol is crucial for analyzing gene expression changes after this compound treatment, such as in stress-responsive or apoptotic genes [1] [5] [4].

  • Step 1: RNA Extraction

    • Use a reliable reagent like RNA-zol RT or a commercial kit (e.g., miRNeasy Mini Kit) [5] [4].
    • Treat samples with DNase to remove genomic DNA contamination if required for downstream applications [5].
  • Step 2: Reverse Transcription (cDNA Synthesis)

    • Use 1 µg of total RNA as starting material [5].
    • Combine RNA with 0.25 µg of oligo(dT) primers (for mRNA) or random primers. Adjust volume to 18.25 µL with nuclease-free water [5].
    • Heat mixture at 70°C for 5 minutes, then immediately place on ice [5].
    • Prepare a master mix per reaction: 5 µL of 5x M-MLV RT Buffer, 1.25 µL of 10mM dNTPs, and 0.5 µL of M-MLV Reverse Transcriptase per µg of RNA [5].
    • Add 6.75 µL of master mix to each RNA/primer tube, mix by pipetting, and incubate at 42°C for 1 hour (for oligo(dT) primers). Terminate the reaction by heating at 95°C for 3 minutes [5].
  • Step 3: Quantitative PCR (qPCR)

    • Use a sensitive supermix like SsoFast Evagreen [5].
    • Run samples in triplicate. Include a no-template control (NTC) and a negative reverse transcription control.
    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of your target gene to a stable reference gene (e.g., Actin). Fold change can be calculated as 2^(-ΔΔCt) [5].

Pathway Analysis and Visualization

Understanding the downstream effects of this compound involves analyzing the signaling pathways it influences. The Notch signaling pathway is one relevant area, especially given that miR-2392 (a microRNA, distinct from the compound this compound) has been shown to target JAG2 in other cancer contexts [4] [6]. The following diagram provides a general overview of this pathway for reference.

notch_pathway Notch Signaling Pathway Overview Ligand Ligand (e.g., JAG2) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding Cleavage Proteolytic Cleavage by γ-Secretase Notch_Receptor->Cleavage NICD NICD Release (Notch Intracellular Domain) Cleavage->NICD Nuclear_Transloc Nuclear Translocation NICD->Nuclear_Transloc Target_Activation Target Gene Activation Nuclear_Transloc->Target_Activation Complex with CSL

References

Troubleshooting Guide: Common Method Validation Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here is a question-and-answer format guide addressing common problems encountered during analytical method validation.

Problem & Symptoms Potential Root Causes Investigation & Corrective Actions [1]

| Poor Precision(High %RSD in repeated measurements) | - Instrument instability

  • Sample preparation variability
  • Analyst technique | - Check instrument calibration and system suitability [1]
  • Standardize sample prep procedure
  • Implement analyst re-training | | Inaccurate Results(Recovery percentages outside 98-102%) [1] | - Interference from sample matrix
  • Incomplete extraction
  • Incorrect standard preparation | - Verify method specificity for the analyte [2]
  • Validate sample extraction efficiency
  • Use certified reference materials | | Non-Linear Calibration(Low r² value, e.g., <0.999) [1] | - Limited calibration range
  • Incorrect model (e.g., linear vs. quadratic)
  • Analyte degradation at high concentrations | - Prepare fresh standard solutions
  • Ensure concentration range is appropriate and covers expected sample levels [2] | | Failing System Suitability | - Degraded chromatographic column
  • Unoptimized instrument parameters
  • Unstable reagents | - Follow column care instructions
  • Document and control robust instrument parameters [1] | | High Background Noise/Low Sensitivity | - Contaminated solvents or glassware
  • Dirty instrument flow cell
  • Low detector energy | - Use high-purity solvents
  • Establish routine instrument maintenance
  • Calculate LOD/LOQ to confirm method sensitivity [1] |

Method Validation Protocol: Key Parameters & Experiments

This section outlines the core parameters required to validate an analytical method, ensuring it is fit for purpose [3].

Validation Parameter Objective Recommended Methodology & Acceptance Criteria [1]
Accuracy Measure closeness to true value Spike placebo with analyte at 50%, 75%, 100%, 125%, 150%. Acceptance: Mean recovery 98-102% [1].

| Precision (Repeatability, Intermediate Precision) | Measure result reproducibility | Analyze multiple samples (n=10) by one analyst (repeatability) or multiple analysts/days (intermediate precision). Acceptance: %RSD ≤ 2.0% [1]. | | Specificity | Ability to assess analyte unequivocally | Analyze blank, placebo, and sample. Confirm no interference at analyte retention time [2]. | | Linearity & Range | Proportionality of signal to concentration | Analyze 5+ concentration levels across the range. Acceptance: Coefficient of determination (r²) > 0.999 [1]. | | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Lowest detectable/quantifiable amount | LOD = 3.3 × (SD/Slope) LOQ = 10 × (SD/Slope) SD: response standard deviation, S: calibration curve slope [1]. | | Robustness | Resilience to deliberate parameter variations | Test impact of small, intentional changes (pH, temperature, flow rate). Results should remain within specified limits [2]. |

Method Validation and Troubleshooting Workflow

The following diagram outlines the logical process for validating a method and systematically addressing any issues that arise.

Start Start: Develop Analytical Method PlanVal Plan Validation Study Start->PlanVal DefineParams Define Validation Parameters PlanVal->DefineParams Execute Execute Experiments DefineParams->Execute Check Check Results vs. Criteria Execute->Check Trouble Troubleshoot and Optimize Check->Trouble Fail Success Validation Successful Check->Success Pass Trouble->Execute Doc Document Protocol and Report Success->Doc Control Routine Use with Quality Control Doc->Control

Key Principles for Effective Troubleshooting

When problems occur, a structured approach is more effective than random checks.

  • Document Everything: Keep a detailed log of all observations, conditions, and actions during troubleshooting. This is crucial for identifying patterns and root causes.
  • Change One Variable at a Time: If you alter multiple parameters simultaneously, you cannot determine which change resolved the issue.
  • Verify Your Tools First: Before assuming the method is at fault, confirm that instruments are properly calibrated, chemicals are within their expiry date, and standards are prepared correctly [1].
  • Understand the Regulations: Be aware of the regulatory requirements for your field (e.g., ICH, USP, pharmacopoeias) as they provide frameworks for validation and may specify acceptable criteria [3].

References

MC2392 parameter optimization

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 Fact Sheet

The table below summarizes the core information about the this compound compound for quick reference.

Property Description
Compound Type Novel hybrid retinoid-HDAC inhibitor [1]
Target PML-RARα-HDAC repressive complex (in APL) [1]
Primary Mechanism Binds to RARα moiety to selectively inhibit resident HDACs in the oncofusion complex, triggering caspase-8-dependent cell death [1]
Key Characteristics Context-selective; weak standalone ATRA and HDACi activity; induces ROS production and RIP1 [1]

Parameter Optimization with the MCFF Optimizer

While specific parameters for this compound are not published, the Monte Carlo Force Field (MCFF) Optimizer provides a general framework for force-field parameter optimization, which can be adapted [2].

The following table explains the key control parameters for the MCFF Optimizer that you may need to adjust during an optimization run [2].

Parameter Function Default Value
mcffit Number of Monte Carlo iterations. Optimization stops after this number. 10000
mcbeta Initial beta parameter for acceptance probability (P=exp(-\beta \Delta E)). 0.0 (auto-calculated)
mcdbet Simulated annealing: increase beta by this value each step. 0.0
mcacpf Probability that a given parameter is varied in a step. 0.2
mcstep Initial maximum step size, scaled by the parameter's range. 1.0
mctart Target acceptance rate (%) for steps. The step size adjusts to meet this. 30.0
mcmini If set, minimizes the best parameter set every N iterations. 0 (off)
replic Number of replica steps tried per iteration; the best is selected. 1

Experimental Protocol & Workflow

The diagram below outlines a high-level workflow for parameter optimization, from problem definition to validation.

G Start Define Optimization Problem A Prepare Training Set & Initial Parameters Start->A B Set MCFF Control Parameters A->B C Run Monte Carlo Optimization B->C D Monitor Acceptance Rate & Error C->D E Adjust Step Size (mcstep) D->E Rate too low/high F Final Minimization & Validation D->F Iterations complete E->C End Output Best Force Field F->End

Frequently Asked Questions

Q: My Monte Carlo optimization has a very low acceptance rate. What should I do? A: A low acceptance rate often means your step size (mcstep) is too large, causing the search to frequently propose parameters that worsen the error. The MCFF optimizer automatically adjusts mcstep to approach the target rate (mctart). You can also manually reduce the mcstep value in the istop file during a run for more immediate control [2].

Q: How can I escape a local minimum in the parameter space during optimization? A: You have several strategies. Increasing the replic parameter tests multiple steps per iteration, improving the chance of finding a better direction. Temporarily increasing the mcacpf parameter allows more parameters to change at once, creating a larger "jump." For a more drastic reset, use the istop file to issue a JUMPWALK command, which restarts the Monte Carlo walk from the best-known parameters [2].

Q: The error function is no longer improving, but I haven't reached the maximum number of iterations. Should I stop? A: Yes. You can create a file named istop in the calculation directory and change the StopKey value from 0 to 1. The program will read this file within the next 10 iterations and halt gracefully, saving the ffield_best and ffield_last files [2].

Q: Why is my optimization context-selective for systems like this compound's target? A: The selectivity arises from the design of the training set. For a hybrid molecule like this compound, the training data must include not only the general physical properties of the components but also highly specific quantum mechanical or experimental data that reflects the structure and energy of the target PML-RARα-HDAC complex. The optimizer then finds parameters that are optimal for this specific molecular context, much like the drug itself selectively targets the complex [1].

Run-Time Control with the istop File

You can dynamically control an ongoing optimization by creating an istop file. The program checks this file every 10 iterations. Below are key commands you can use [2].

Command Effect
StopKey: 1 Stops the calculation after the next read.
Command: JUMPWALK Takes the best force-field so far and starts a new Monte Carlo procedure from there.
Command: MINIMIZE Switches to a gradient-free minimization of the latest accepted force-field.
ScaleFactor: X Changes the current step size (mcstep) to X.

References

MC2392 problem solving guide

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 Fact Sheet

The table below summarizes the core information about this compound for quick reference.

Attribute Description
Full Name Hybrid retinoid-HDAC inhibitor this compound [1]
Molecular Components All-trans retinoic acid (ATRA) hybridized with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [2] [1]
Primary Mechanism Context-selective induction of cell death in PML-RARα-expressing APL cells [2] [1]
Key Activities Weak ATRA activity; essentially no general HDAC inhibitor activity [1]
Experimental Model (Key Findings) NB4 acute promyelocytic leukemia cell line [2]

Mechanism of Action and Workflow

This compound is designed to exploit the specific pathology of APL. In APL, the PML-RARα oncoprotein recruits a histone deacetylase (HDAC) complex to repress genes vital for cell differentiation [2] [1]. While ATRA can dissociate this complex, it requires high doses and leads to side effects and relapse.

This compound provides a targeted solution. It binds to the RARα moiety of the PML-RARα oncoprotein and selectively inhibits the HDACs resident in this repressive complex [2] [1]. This targeted action, visualized below, results in:

  • Histone hyperacetylation at specific PML-RARα binding sites [2].
  • Altered expression of stress-responsive and apoptotic genes [1].
  • Rapid, caspase-8-dependent apoptosis accompanied by RIP1 induction and ROS production [2] [1].

The following diagram illustrates this specific mechanism and the subsequent experimental validation workflow.

G PMLRAR PML-RARα Oncoprotein HDAC Repressive HDAC Complex PMLRAR->HDAC Repression Gene Repression HDAC->Repression ExpStart Experimental Validation with NB4 Cells This compound This compound Binding Disruption Complex Disruption This compound->Disruption H3Ac Local H3 Hyperacetylation Disruption->H3Ac GeneExpr Altered Gene Expression H3Ac->GeneExpr Apoptosis Caspase-8 Dependent Apoptosis GeneExpr->Apoptosis Step1 Treat with this compound (Validate with ATRA/MS-275) ExpStart->Step1 Step2 Perform RNA-seq (Analyze apoptotic/stress genes) Step1->Step2 Step3 Perform ChIP-seq (Assess H3 acetylation changes) Step2->Step3 Step4 Cell Death Assay (Measure caspase-8 activity/ROS) Step3->Step4 Result Confirm Context-Selective Cell Death Step4->Result

Troubleshooting Guide and FAQs

Here are solutions to common experimental challenges when working with this compound.

Problem & Phenomenon Possible Root Cause Suggested Solution & Validation

| Lack of Efficacy: No cell death in leukemic model. | Target (PML-RARα) not expressed. | Confirm PML-RARα expression (western blot, RT-PCR). Use NB4 cells as a positive control [2] [1]. | | Off-Target Effects: Cell death in solid tumors or non-APL lines. | High compound concentration leading to non-specific activity. | Titrate this compound dosage. It should show weak ATRA and minimal HDACi activity in vitro outside the PML-RARα context [1]. | | Insufficient Apoptosis: Weak caspase-8 activation. | Inefficient HDAC inhibition within the repressive complex. | Verify histone acetylation changes via ChIP-seq at specific PML-RARα binding sites (e.g., TGM2 gene locus) [2]. |

Key Experimental Protocols

For researchers aiming to replicate or build upon the core findings, here are summaries of the critical methodologies.

  • Genome-Wide Epigenetic Analysis (ChIP-Seq): The key protocol involves performing Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) for the histone mark H3K9K14ac in this compound-treated NB4 cells. The analysis should focus on a 20 kb window (±10 kb) around known PML-RARα/RXR binding sites to identify context-specific hyperacetylation, as visualized in the pathway diagram [2].
  • Transcriptomic Analysis (RNA-Seq): Perform RNA sequencing (RNA-Seq) on treated cells to profile global gene expression changes. The analysis should specifically look for the upregulation of stress-responsive and pro-apoptotic genes, which concord with the observed cell death phenotype [1].
  • Phenotypic Validation (Cell Death Assays): To confirm the mechanism of cell death, use assays that measure caspase-8 activity and the production of Reactive Oxygen Species (ROS). The cell death should be characterized as rapid and massive compared to treatments with ATRA or standard HDAC inhibitors alone [2] [1].

References

MC2392 Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for the hybrid retinoid-HDAC inhibitor MC2392, based on a pre-clinical study [1] [2].

Aspect Details on this compound
Compound Type Novel hybrid molecule of All-Trans Retinoic Acid (ATRA) and the HDAC inhibitor MS-275 (Entinostat) [1] [2].
Primary Mechanism Context-selective action: Binds to the RARα moiety of the PML-RARα oncoprotein in APL cells, selectively inhibiting the HDACs within that specific repressive complex. This triggers caspase-8-dependent apoptosis [1] [2].

| Key Findings | - Induces rapid, massive cell death only in PML-RARα-expressing cells (e.g., NB4 cell line) [1] [2].

  • Weak ATRA activity and essentially no HDAC inhibitor activity on its own [1] [2].
  • Alters H3 acetylation at a small subset of PML-RARα binding sites and expression of stress-responsive/apoptotic genes [1] [2]. | | Reported Efficacy | Proof-of-principle for a context-dependent targeted therapy. Solid tumors and other leukemias without the PML-RARα fusion protein are not affected [1] [2]. |

Implied Comparison with Standard Agents

While direct head-to-head data is unavailable, the study implies a comparison with its parent compounds. The following table highlights the proposed advantages of this compound's hybrid design over conventional treatments.

Feature This compound ATRA (Standard Care) MS-275 (HDACi)
Targeting Highly selective for the PML-RARα-HDAC complex [1] [2]. Targets RARs broadly, affecting many pathways [2]. Pan-inhibitor of multiple HDAC-containing complexes [1] [2].
Primary Effect Directly triggers apoptosis (cell death) [1] [2]. Primarily induces cell differentiation [2]. Sensitizes cells to other agents; can induce apoptosis or cell cycle arrest [2].
Specificity & Toxicity High specificity for the APL context, potentially reducing off-target effects and side effects [1] [2]. Effective but can have side effects and lead to recurrence [1] [2]. Broad specificity is a major drawback, leading to unintended effects [1] [2].

Experimental Protocols for Key Assays

The key findings on this compound were derived from established research methodologies [1] [2]:

  • Genome-Wide Epigenetic Analysis (ChIP-Seq): Used to assess changes in histone acetylation (H3K9K14ac). NB4 cells (PML-RARα-positive) were treated with this compound, followed by chromatin immunoprecipitation and high-throughput sequencing. This identified specific changes at PML-RARα binding sites [1].
  • Transcriptome Analysis (RNA-Seq): Used to evaluate gene expression changes. RNA from treated and control NB4 cells was sequenced, revealing alterations in stress-responsive and apoptotic genes [1].
  • Cell Death/Apoptosis Assays: Treated cells were analyzed for markers of apoptosis, including caspase-8 activation, RIP1 induction, and ROS production, confirming the mechanism of cell death [1] [2].

Mechanism of Action and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the unique mechanism of this compound and the experimental workflow used to validate it.

G This compound Mechanism in APL Cells A PML-RARα Oncoprotein Repressive Complex B HDAC Activity (Gene Repression) A->B C This compound Hybrid Molecule D Selective HDAC Inhibition Within the Complex C->D Binds RARα E Altered H3 Acetylation at Specific Sites D->E F Altered Gene Expression (Stress & Apoptosis) E->F G Caspase-8 Dependent Apoptosis F->G

H Experimental Workflow for this compound Start Treat PML-RARα+ NB4 Cells with this compound Assay1 ChIP-Seq Start->Assay1 Assay2 RNA-Seq Start->Assay2 Assay3 Cell Death Assays Start->Assay3 Result1 Focused H3Ac Changes Assay1->Result1 Result2 Differentially Expressed Genes Assay2->Result2 Result3 Caspase-8, RIP1, ROS Activation Assay3->Result3 Conclusion Conclusion: Context-Selective Apoptosis Result1->Conclusion Result2->Conclusion Result3->Conclusion

Key Insights and Data Gaps

This compound represents a innovative approach to targeted therapy. Its key advantage is context-selective lethality, which could minimize side effects. The molecule itself has weak intrinsic activity, but its true effect comes from its ability to selectively disrupt a specific oncogenic complex [1] [2].

A full comparison of this compound's efficacy is not yet possible, as the available data primarily establishes proof-of-concept. To thoroughly assess its potential, information on in vivo efficacy, pharmacokinetics, and direct head-to-head comparisons with standard and emerging APL treatments would be needed.

References

MC2392 Validation Study Overview

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a targeted therapy for Acute Promyelocytic Leukemia (APL). Its primary validation stems from a 2014 study published in Cancer Research [1] [2].

The table below summarizes the core findings from this key validation study:

Aspect Details
Compound Type Hybrid molecule of All Trans Retinoic Acid (ATRA) and the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].
Primary Mechanism Context-selective targeting of the repressive PML-RARα-HDAC complex in APL cells. It binds to the RARα moiety and selectively inhibits the resident HDACs in this specific complex [1] [2].
Key Findings Induces rapid, caspase-8-dependent apoptosis; triggers RIP1 induction and ROS production; causes changes in histone H3 acetylation at specific PML-RARα binding sites [1] [2].
Efficacy Efficient cell death in PML-RARα-expressing APL cells (e.g., NB4 cell line). Solid and other leukemic tumors not affected by PML-RARα are not targeted [1] [2].
Reported Activity Elicits weak ATRA activity and essentially no general HDAC inhibitor activity, minimizing broad off-target effects [1] [2].

Experimental Protocols & Data

For researchers seeking to understand or replicate the key experiments, here is a summary of the methodologies used in the primary study.

1. Genome-Wide Epigenetic Analysis

  • Objective: To identify changes in histone acetylation patterns induced by this compound.
  • Methodology: Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) was performed. This technique allows for the genome-wide mapping of histone modifications. The study specifically looked for alterations in H3K9K14ac occupancy around PML-RARα/RXR binding sites [1] [2].
  • Supporting Data: The BLUEPRINT consortium has released related ChIP-Seq data for Acute Promyelocytic Leukemia samples, which may serve as a resource for methodological comparison [3].

2. Transcriptomic Analysis

  • Objective: To determine changes in gene expression following this compound treatment.
  • Methodology: RNA sequencing (RNA-seq) was conducted on APL cells (e.g., NB4 cells) after exposure to this compound. This unbiased approach comprehensively profiles the transcriptome [1] [2].
  • Key Outcome: The analysis revealed that this compound alters the expression of a set of stress-responsive and apoptotic genes, consistent with the observed cell death phenotype [1] [2].

3. Cell Death and Viability Assays

  • Objective: To quantify the cytotoxic effects of this compound and investigate the death mechanism.
  • Methodology:
    • Cell viability assays were used to measure the reduction in live cells.
    • To establish the involvement of a specific apoptotic pathway, researchers used caspase inhibitors. Cell death was shown to be caspase-8-dependent [1] [2].
    • Measurement of Reactive Oxygen Species (ROS) production was performed to confirm its role in the death trigger [1] [2].

Visualizing the Mechanism and Workflow

The following diagrams illustrate the targeted mechanism of this compound and the general workflow for its validation, based on the information from the study.

PMLRARa PML-RARα Oncogenic Complex HDAC HDAC PMLRARa->HDAC Repression Gene Repression HDAC->Repression This compound This compound Hybrid Molecule This compound->PMLRARa Binds RARα moiety This compound->HDAC Selectively inhibits Dissociation Complex Dissociation This compound->Dissociation Acetylation Histone Acetylation Dissociation->Acetylation Apoptosis Gene Activation & Apoptosis Acetylation->Apoptosis

Start Start: APL Cell Line (e.g., NB4) Step1 Treatment with this compound Start->Step1 Step2 ChIP-Seq Analysis Step1->Step2 Step3 RNA-seq Analysis Step1->Step3 Step4 Cell Viability & Death Assays Step1->Step4 Step5 Mechanistic Probes Step2->Step5 H3 Acetylation Changes Step3->Step5 Apoptotic Gene Expression Step4->Step5 Caspase-8 & ROS Dependence End Validation of Context-Selective Death Step5->End

Recommendations for Further Research

The search results confirm the foundational validation of this compound as a proof-of-concept for context-dependent therapy. To build a comprehensive comparison guide, you may need to explore the following:

  • Recent Literature: Search for papers that cite the original 2014 study to find any subsequent research, replication studies, or clinical developments involving this compound or similar compounds.
  • Direct Comparisons: Look for review articles or original research that directly compare the efficacy, selectivity, and toxicity profiles of hybrid molecules like this compound against standard APL treatments (e.g., ATRA alone, Arsenic Trioxide) or other HDAC inhibitors.
  • Clinical Trials Databases: Check registries like ClinicalTrials.gov to see if this compound or its derivatives have progressed to clinical trials.

References

MC2392: A Novel Hybrid Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is described as a novel hybrid molecule designed to target Acute Promyelocytic Leukemia (APL). It was created by chemically linking All Trans Retinoic Acid (ATRA) to the 2-aminoanilide tail of the HDAC inhibitor MS-275. Its proposed mechanism is context-selective, targeting the specific repressive complex formed by the PML-RARα oncofusion protein in APL cells [1] [2].

The table below summarizes its key characteristics based on the initial research:

Feature Description
Compound Type Hybrid retinoid-HDAC inhibitor [1] [2]
Target Disease Acute Promyelocytic Leukemia (APL) [1] [2]
Target Mechanism Binds RARα and inhibits HDACs within the PML-RARα repressive complex [1] [2]
Primary Effect Rapid, caspase-8-dependent apoptosis (cell death) [1] [2]
Key Advantage Context-selective action; minimal effects on non-APL or PML-RARα-negative cells [1] [2]
Reported Activity Weak ATRA activity; essentially no standalone HDAC inhibitor activity [1] [2]

Experimental Data and Methodology

The 2014 study provided the following key experimental data and protocols, which form the basis for understanding this compound's action [1] [2]:

  • Cell Line Model: The primary experiments were conducted on NB4 cells, a human APL cell line that expresses the PML-RARα fusion protein.
  • Epigenetic Analysis: Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) was used to assess genome-wide changes in histone modifications (specifically H3K9K14ac) induced by this compound. The data showed that this compound induced changes at a small subset of PML-RARα binding sites.
  • Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed to analyze changes in gene expression. This revealed that this compound alters the expression of stress-responsive and apoptotic genes.
  • Cell Death Assays: Researchers used various methods to characterize the cell death triggered by this compound, demonstrating that it is caspase-8-dependent and accompanied by RIP1 induction and ROS production.

The following diagram illustrates the signaling pathway through which this compound is reported to trigger cell death in APL cells, based on the findings from the study.

G This compound This compound PML_RAR_HDAC PML-RARα-HDAC Repressive Complex This compound->PML_RAR_HDAC Binds RARα moiety H3_Ac Altered H3 Acetylation at Specific Sites PML_RAR_HDAC->H3_Ac Selective HDAC Inhibition Gene_Exp Expression of Stress & Apoptotic Genes H3_Ac->Gene_Exp Altered Transcription RIP1_ROS RIP1 Induction & ROS Production Gene_Exp->RIP1_ROS Caspase8 Caspase-8 Activation RIP1_ROS->Caspase8 Apoptosis Apoptosis (Cell Death) Caspase8->Apoptosis

This compound-Induced Apoptosis Pathway in APL Cells

References

MC2392 Profile and Proposed Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid retinoid-HDAC (histone deacetylase) inhibitor, created by fusing all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].

Its key characteristics and proposed mechanism of action are summarized in the table below:

Feature Description
Molecular Type Hybrid retinoid-HDAC inhibitor [1] [2]
Target PML-RARα-HDAC repressive complex (context-selective) [1] [2]
Reported ATRA-like Activity Weak [1] [2]
Reported HDACi Activity Essentially none (in vitro/in vivo) [1] [2]
Key Biological Effect Rapid, massive, caspase-8-dependent cell death in PML-RARα-expressing cells (e.g., NB4 APL cells) [1] [2]

The compound is described as a proof-of-concept for context-dependent targeted therapy [1] [2]. It was designed to exploit the physical proximity of the RARα and HDAC proteins within the repressive PML-RARα complex found in Acute Promyelocytic Leukemia (APL). This compound is proposed to bind to the RARα moiety and selectively inhibit the HDACs resident in this specific complex, leading to targeted epigenetic changes and cell death in APL cells, while showing little effect on solid tumors or leukemic cells that do not express PML-RARα [1] [2].

Experimental Evidence and Workflow

The key experiments that established the context-selective activity of this compound are outlined below. Please note that specific quantitative data on its potency relative to ATRA or MS-275 was not available in the search results.

G compound This compound Treatment target Binds PML-RARα-HDAC Repressive Complex compound->target epi_changes Induces Context-Selective H3 Acetylation Changes target->epi_changes transcriptomics Alters Stress-Responsive & Apoptotic Gene Expression epi_changes->transcriptomics phenotype Induces Caspase-8-Dependent Cell Death (APL Cells) transcriptomics->phenotype conclusion Context-Selective Cell Death phenotype->conclusion

The foundational experimental data for this compound comes from a 2014 study published in Cancer Research [1] [2]. The core methodologies included:

  • Genome-Wide Epigenetic Profiling: Chromatin immunoprecipitation followed by sequencing (ChIP-seq) was used to analyze changes in histone H3 acetylation (H3K9K14ac) at PML-RARα binding sites in NB4 APL cells after this compound treatment [1] [2].
  • Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed on NB4 cells to identify changes in the expression of stress-responsive and apoptotic genes following this compound exposure [1] [2].
  • Phenotypic Cell Death Assays: Researchers measured cell death using assays that could detect caspase-8 activation, RIP1 induction, and ROS production to confirm the apoptotic pathway triggered by this compound [1] [2].

References

Experimental Data & Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core finding of the research is that MC2392 is a context-selective hybrid molecule designed to target the PML-RARα oncogenic complex in Acute Promyelocytic Leukemia (APL). Its mechanism and performance are distinct from its parent compounds, All-Trans Retinoic Acid (ATRA) and the HDAC inhibitor MS-275. The table below synthesizes the key experimental findings from the study [1].

Feature This compound ATRA MS-275 (HDACi)
Primary Molecular Activity Weak intrinsic ATRA and HDACi activity [1] Potent RAR agonist [1] Potent HDAC inhibitor [1]
Mechanism of Action Binds RARα moiety to selectively inhibit HDACs within the PML-RARα repressive complex [1] Dissociates HDAC-containing repressive complex via RAR binding [1] Broad, non-selective inhibition of HDAC-containing complexes [1]
Key Functional Outcome Context-selective, massive caspase-8-dependent apoptosis in PML-RARα+ cells [1] Differentiation and cell death in APL cells [1] General sensitization of tumor cells to other anticancer compounds [1]
Specificity Highly specific for cells expressing PML-RARα; ineffective against other solid or leukemic tumors without this fusion protein [1] Specific for APL with PML-RARα, but resistance and relapse can occur [1] Non-specific, affects a wide range of cells [1]
Global H3 Acetylation Changes (H3K9K14ac) Induces changes at a small subset of PML-RARα binding sites (e.g., near the TGM2 gene) [1] Induces widespread changes in histone acetylation during differentiation [1] Causes a global increase in histone acetylation [1]
Gene Expression Impact (RNA-seq) Alters expression of stress-responsive and apoptotic genes [1] Primarily induces differentiation gene programs [1] Induces broad gene expression changes, including TRAIL [1]

Detailed Experimental Protocols

The following methodologies were cited in the original Cancer Research paper for evaluating this compound's activity and specificity [1].

  • Cell-Based Viability and Death Assays

    • Purpose: To quantify the cell-killing effect of this compound.
    • Protocol: NB4 APL cells (expressing PML-RARα) and other control cell lines were treated with this compound, ATRA, or MS-275. Cell viability and death were assessed using standard methods like trypan blue exclusion or MTT assays. To demonstrate caspase-8 dependency, assays were repeated in the presence of specific caspase-8 inhibitors.
  • Genome-Wide Epigenetic Profiling (ChIP-seq)

    • Purpose: To map the specific changes in histone acetylation induced by this compound.
    • Protocol: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) was performed using an antibody against acetylated histone H3 (H3K9K14ac). This was done on NB4 cells treated with this compound versus controls. The resulting sequencing data was aligned to the genome to identify regions with significant changes in acetylation, which were then overlapped with known PML-RARα binding sites.
  • Transcriptomic Analysis (RNA-seq)

    • Purpose: To identify global gene expression changes in response to this compound treatment.
    • Protocol: RNA was extracted from NB4 cells treated with this compound and sequenced. Bioinformatic analysis of the RNA-seq data was used to identify differentially expressed genes, which were then subjected to gene ontology (GO) analysis to pinpoint enriched biological processes (e.g., apoptosis, stress response).
  • Specificity Validation Models

    • Purpose: To confirm that this compound's action depends on the PML-RARα oncoprotein.
    • Protocol: The effect of this compound was tested on a panel of solid tumors and leukemic models that do not express PML-RARα. Conversely, the introduction and expression of the PML-RARα fusion protein in otherwise resistant cells was used to test if it conferred sensitivity to this compound.

Mechanism of Action & Specificity Visualization

The following diagram illustrates the proposed mechanism by which this compound achieves its context-selective effect, leading to targeted cell death in APL cells.

G PMLRAR PML-RARα Oncogenic Complex HDAC HDAC Complex PMLRAR->HDAC Recruits Repression Gene Repression HDAC->Repression Maintains This compound This compound Binding Binds RARα Moiety This compound->Binding Step 1 Binding->PMLRAR Targets HDAC_Inhibition Selective HDAC Inhibition Binding->HDAC_Inhibition Step 2 H3Ac Local H3 Acetylation (at PML-RARα sites) HDAC_Inhibition->H3Ac Step 3 GeneExp Altered Gene Expression (Stress/Apoptotic Genes) H3Ac->GeneExp Step 4 Apoptosis Caspase-8 Dependent Apoptosis GeneExp->Apoptosis Step 5

Mechanism of this compound Context-Selective Action

Key Insights and Further Research

The search results confirm that This compound represents a compelling proof-of-concept for context-selective therapy in oncology [1]. Its design as a hybrid molecule allows it to exploit the specific protein complex in APL, leading to highly targeted effects that its parent molecules cannot achieve alone.

It is important to note that the information available is from the 2014 primary research article. For a comprehensive and up-to-date comparison guide, you would likely need to investigate:

  • Whether This compound or similar hybrid molecules have progressed to later-stage pre-clinical or clinical trials.
  • Direct, head-to-head experimental comparisons with newer generation retinoids or HDAC inhibitors that have been developed since 2014.
  • More detailed data on pharmacokinetics, toxicity, and efficacy in more complex in vivo models.

References

MC2392 Profile and Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

MC2392 is a novel hybrid retinoid-HDAC inhibitor identified in a 2014 study as a potential context-selective therapy for Acute Promyelocytic Leukemia (APL) [1] [2]. The table below summarizes its core characteristics and reported experimental findings.

Characteristic Description
Drug Type Hybrid molecule of All Trans Retinoic Acid (ATRA) and the HDAC inhibitor MS-275 [1] [2]
Primary Investigated Indication Acute Promyelocytic Leukemia (APL) with PML-RARα oncogenic fusion protein [1] [2]
Proposed Mechanism Selective targeting of HDACs within the repressive PML-RARα-HDAC complex; binds to RARα moiety [1] [2]
Reported In Vitro Activity Weak ATRA activity; essentially no broad HDAC inhibitor activity [1] [2]
Reported Cellular Effects Rapid, massive caspase-8-dependent cell death; RIP1 induction; ROS production [1] [2]
Key Experimental Model NB4 cell line (expresses PML-RARα) [1] [2]

Proposed Mechanism of Action and Experimental Workflow

This compound is designed for a targeted approach. The diagram below illustrates its proposed mechanism and the key experiments used to validate its activity.

G This compound Mechanism and Experimental Analysis (2014 Study) cluster_patho Pathological State in APL: Repressive PML-RARα Complex cluster_action This compound Intervention PMLRAR PML-RARα Oncogenic Fusion Protein HDACs HDAC-Containing Repressive Complex PMLRAR->HDACs Repression Gene Repression & Blocked Differentiation HDACs->Repression Binding Binds to RARα in the Complex MC2392_node This compound MC2392_node->Binding SelectiveInhibition Selective Inhibition of Resident HDACs Binding->SelectiveInhibition H3Ac Increased H3 Acetylation at Specific Sites SelectiveInhibition->H3Ac GeneExpr Altered Gene Expression (Apoptosis & Stress Response) H3Ac->GeneExpr Assay1 Genome-Wide Epigenetic Analysis (ChIP-Seq) H3Ac->Assay1 Death Caspase-8-Dependent Cell Death GeneExpr->Death Assay2 Transcriptomic Analysis (RNA-Seq) GeneExpr->Assay2 Assay3 Phenotypic Assays (Cell Viability, Apoptosis) Death->Assay3

Experimental Protocol Overview

The 2014 study used several key methodologies to investigate this compound [1] [2]. Here is an overview of the core experimental workflows:

  • Cell Culture and Treatment

    • Model: Use of NB4 human APL cells (which express the PML-RARα fusion protein) and other control cell lines.
    • Treatment: Cells are treated with this compound, along with controls like ATRA and MS-275, for specified durations (e.g., 24-48 hours) and at various concentrations to establish dose-response relationships [1] [2].
  • Genome-Wide Epigenetic Analysis (ChIP-Seq)

    • Objective: To identify changes in histone acetylation patterns at a genome-wide level, specifically at PML-RARα binding sites.
    • Procedure:
      • Cross-link proteins to DNA in treated and control cells.
      • Sonicate chromatin to fragment it.
      • Immunoprecipitate DNA associated with acetylated histones (e.g., H3K9K14ac) using specific antibodies.
      • Sequence the immunoprecipitated DNA (ChIP-Seq).
      • Map sequencing reads to a reference genome (e.g., GRCh38) and analyze tag density to identify regions of significant acetylation change [1].
  • Transcriptomic Analysis (RNA-Seq)

    • Objective: To profile global gene expression changes in response to this compound treatment.
    • Procedure:
      • Extract total RNA from treated and control cells.
      • Prepare sequencing libraries (e.g., using poly-A selection).
      • Sequence the libraries on a platform like Illumina HiSeq.
      • Map reads to the reference genome and quantify gene expression.
      • Perform differential expression analysis to identify upregulated (e.g., stress-responsive, apoptotic genes) and downregulated genes [1].
  • Functional Phenotypic Assays

    • Cell Viability and Death: Assess using assays like MTT or flow cytometry with Annexin V/propidium iodide staining to confirm apoptosis.
    • Caspase Activation: Use specific caspase activity assays or Western blotting to detect cleavage of caspases (e.g., caspase-8).
    • Reactive Oxygen Species (ROS) Detection: Measure ROS production using fluorescent probes like DCFH-DA and flow cytometry.
    • Western Blotting: Confirm protein-level changes (e.g., RIP1 induction) using specific antibodies [1] [2].

Gaps and Recommendations for Further Research

The available data is promising but preliminary. For a comprehensive and current comparison guide, consider these steps:

  • Investigate Clinical-Stage Alternatives: Research current HDAC inhibitors (e.g., Vorinostat, Panobinostat) and retinoid-based therapies. Direct comparative data with this compound is not available in the search results.
  • Access Updated Genomic Data: The BLUEPRINT consortium has generated relevant, though older, genomic data for APL (e.g., RNA-Seq and ChIP-Seq datasets) that could be used for broader analysis, though access requires application [3] [4].
  • Consult Current Literature: Search recent publications on platforms like PubMed using terms "HDAC inhibitor APL," "targeted therapy leukemia," and "hybrid retinoid agents" to find newer developments and direct competitors to this compound.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

390.26711

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: De Bellis F, Carafa V, Conte M, Rotili D, Petraglia F, Matarese F, Francoijs KJ, Ablain J, Valente S, Castellano R, Goubard A, Collette Y, Mandoli A, Martens JH, de The H, Nebbioso A, Mai A, Stunnenberg HG, Altucci L. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor MC2392. Cancer Res. 2014 Feb 24. [Epub ahead of print] PubMed PMID: 24566867.

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